Zelasudil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2365193-22-0 |
|---|---|
Molecular Formula |
C22H21F2N7O |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
4-[5-[(4-cyclopropyl-1H-indazol-5-yl)amino]-1-methyl-1,2,4-triazol-3-yl]-N-(2,2-difluoroethyl)benzamide |
InChI |
InChI=1S/C22H21F2N7O/c1-31-22(27-17-9-8-16-15(10-26-29-16)19(17)12-2-3-12)28-20(30-31)13-4-6-14(7-5-13)21(32)25-11-18(23)24/h4-10,12,18H,2-3,11H2,1H3,(H,25,32)(H,26,29)(H,27,28,30) |
InChI Key |
HSZPZEGJQCFGDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=C(C=C2)C(=O)NCC(F)F)NC3=C(C4=C(C=C3)NN=C4)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
Zelasudil's Mechanism of Action in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zelasudil (RXC007) is a potent and highly selective, orally active small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] It is under development for the treatment of fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF).[3][4] Fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ failure.[5] The ROCK signaling pathway is a critical node in the pathogenesis of fibrosis, and its selective inhibition by this compound presents a promising therapeutic strategy. This document provides an in-depth technical overview of this compound's mechanism of action in fibrosis, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the core signaling pathways.
The ROCK2 Pathway: A Central Mediator of Fibrosis
The Rho/ROCK signaling pathway plays a pivotal role in a wide array of cellular processes that collectively contribute to the fibrotic cascade.[3] This pathway is activated by various pro-fibrotic stimuli, including growth factors and mechanical stress.
Upstream Activation
The pathway is initiated by the activation of the small GTPase RhoA. Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, leading to its active conformation. Activated RhoA then binds to and activates its downstream effectors, the ROCK isoforms ROCK1 and ROCK2.
ROCK2-Mediated Pro-fibrotic Effects
Activated ROCK2 phosphorylates a multitude of downstream substrates, triggering a cascade of events that promote fibrosis:
-
Myofibroblast Differentiation and Contraction: ROCK2 is a key driver of the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, a hallmark of fibrosis. This is achieved through the phosphorylation of myosin light chain (MLC), which increases actomyosin contractility and stress fiber formation.[1]
-
Extracellular Matrix (ECM) Deposition: ROCK2 signaling upregulates the expression of key ECM components, such as collagen, and profibrotic mediators like connective tissue growth factor (CTGF).[1]
-
Inflammation and Immune Modulation: The ROCK2 pathway is also implicated in pro-inflammatory signaling, contributing to the chronic inflammation that often accompanies and drives fibrosis.[1]
Selective inhibition of ROCK2 by this compound is advantageous as it is hypothesized to mitigate the fibrotic processes while avoiding the hypotensive side effects associated with pan-ROCK inhibitors that also target ROCK1.[1][2]
This compound's Anti-Fibrotic Activity: Preclinical Evidence
This compound has demonstrated significant anti-fibrotic efficacy in a range of preclinical models of fibrosis, targeting key pathological features of the disease.
Murine Sclerodermatous Chronic Graft-versus-Host Disease (cGvHD) Model
This immune-mediated model is relevant for interstitial lung diseases. This compound administration resulted in a significant reduction in both skin and lung fibrosis.
Table 1: Effect of this compound in a Murine Sclerodermatous cGvHD Model
| Parameter | Vehicle | This compound (5mg/kg BID) | This compound (50mg/kg BID) | Nintedanib (30mg/kg QD) | Nintedanib (50mg/kg QD) |
| Skin Fibrosis | |||||
| Skin Thickness (Fold Change) | ~1.8 | ~1.2 | ~1.1 | ~1.3 | ~1.2 |
| Hydroxyproline (Fold Change) | ~1.7 | ~1.1 | ~1.0 | ~1.2 | ~1.1 |
| Lung Fibrosis | |||||
| Ashcroft Score (Fold Change) | ~3.5 | ~2.0 | ~1.8 | Not Reported | Not Reported |
| Hydroxyproline (Fold Change) | ~1.6 | ~1.1 | ~1.0 | Not Reported | Not Reported |
Data adapted from Redx Pharma preclinical presentation. Statistical significance was observed for this compound treatment groups compared to vehicle.
Bleomycin-Induced Lung Fibrosis Model
In a murine model of bleomycin-induced lung fibrosis, a standard for IPF research, this compound (5-100 mg/kg, p.o.) was shown to significantly reduce fibrosis and collagen deposition.[6]
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This compound has also shown efficacy in a murine model of CCl4-induced liver fibrosis, a model that recapitulates key aspects of human liver fibrosis.[1]
Pancreatic Ductal Adenocarcinoma (PDAC) Model
In a preclinical model of PDAC, a cancer known for its dense fibrotic stroma, this compound demonstrated anti-fibrotic effects, including a decrease in collagen content and organization, and a reduction in α-SMA positive myofibroblast-like cancer-associated fibroblasts (myCAFs) (P=0.0406).[7]
Clinical Evidence in Idiopathic Pulmonary Fibrosis (IPF)
A Phase 2a signal-seeking study of this compound in patients with IPF has provided encouraging results.
Study Design
The study was a randomized, double-blind, placebo-controlled trial assessing the safety, tolerability, pharmacokinetics, and initial efficacy of this compound in IPF patients.[2] A total of 48 patients were enrolled.[2]
Efficacy Data
This compound demonstrated a numerical reduction in the decline of Forced Vital Capacity (FVC), a key measure of lung function in IPF, at 12 weeks.
Table 2: Change in Forced Vital Capacity (FVC) at 12 Weeks in IPF Patients
| Treatment Group | Change in FVC from Baseline (mL) | Reduction in FVC Decline vs. Placebo |
| Placebo | -123 | - |
| This compound 20mg BID | -65 | 47% |
| This compound 50mg BID | -107 | 13% |
Data is presented as the least squares mean change from baseline.[2][8]
Biomarker Data
The anti-fibrotic signal was further supported by a reduction in circulating biomarkers associated with fibrosis, including CA19-9, CA-125, PRO-C3, and CHI3L1.[1][2]
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) is administered to anesthetized mice.
-
Treatment: this compound or vehicle is administered orally, typically starting on day 7 or 14 post-bleomycin instillation and continuing for 14-21 days to assess therapeutic efficacy.
-
Endpoints:
-
Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. Fibrosis is quantified using the Ashcroft scoring system.
-
Collagen Content: Lung tissue is homogenized and hydrolyzed. The hydroxyproline content, a major component of collagen, is measured using a colorimetric assay.
-
Immunohistochemistry: Lung sections are stained for α-smooth muscle actin (α-SMA) to identify and quantify myofibroblasts.
-
Hydroxyproline Assay
-
Excised lung tissue is weighed and homogenized in a known volume of water or buffer.
-
An aliquot of the homogenate is hydrolyzed in 6N HCl at 110-120°C for 16-24 hours.
-
The hydrolysate is neutralized, and the pH is adjusted.
-
The sample is incubated with Chloramine-T to oxidize hydroxyproline.
-
A colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) is added, and the absorbance is measured at ~560 nm.
-
Hydroxyproline concentration is determined by comparison to a standard curve and normalized to tissue weight.
Immunohistochemistry for α-SMA
-
Paraffin-embedded lung sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed, typically using a citrate buffer at high temperature.
-
Sections are blocked with a serum-containing buffer to prevent non-specific antibody binding.
-
The primary antibody against α-SMA is applied and incubated.
-
A labeled secondary antibody is added, followed by a detection reagent (e.g., DAB).
-
Sections are counterstained with hematoxylin.
-
The area and intensity of α-SMA staining are quantified using image analysis software.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action in the RhoA/ROCK2 Pathway
Caption: this compound inhibits ROCK2, blocking pro-fibrotic signaling.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for assessing this compound's anti-fibrotic efficacy.
Conclusion
This compound is a selective ROCK2 inhibitor with a well-defined mechanism of action that targets a central pathway in the pathogenesis of fibrosis. Preclinical studies have demonstrated its anti-fibrotic efficacy in multiple models, and early clinical data in IPF patients are promising. The selective inhibition of ROCK2 by this compound holds the potential to be a valuable therapeutic approach for a range of fibrotic diseases. Further clinical development will be crucial to fully elucidate its therapeutic potential.
References
- 1. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. redxpharma.com [redxpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Fibrosis - Redx [redxpharma.com]
- 6. This compound (RXC007) / Redx [delta.larvol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. investing.com [investing.com]
Preclinical Evidence for Zelasudil in Idiopathic Pulmonary Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence for Zelasudil (formerly RXC007), a potent and highly selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, in the context of idiopathic pulmonary fibrosis (IPF). This compound has demonstrated anti-fibrotic effects in various preclinical models, supporting its clinical development for IPF.
Core Mechanism of Action: Selective ROCK2 Inhibition
This compound is an orally active, small molecule designed to selectively inhibit ROCK2.[1][2] The ROCK signaling pathway is a critical regulator of cellular processes involved in fibrosis, including stress fiber formation, cell adhesion, and contraction, which are central to the activity of myofibroblasts—the key effector cells in IPF.[3] By selectively targeting ROCK2, this compound aims to mitigate the pro-fibrotic activities of this pathway while potentially avoiding the hypotensive side effects associated with pan-ROCK inhibitors that also target ROCK1.[2][4]
In Vitro and In Vivo Preclinical Evidence
Preclinical studies have demonstrated the anti-fibrotic potential of this compound in both cell-based assays and animal models of pulmonary fibrosis.
Quantitative Data Summary
While comprehensive quantitative data from preclinical studies on this compound are not fully published in peer-reviewed literature, data from presentations and company disclosures indicate significant anti-fibrotic activity. The following tables summarize the available and representative data.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type | Key Parameter | Result | Citation |
| Kinase Selectivity | Recombinant Human Kinases | IC50 vs. ROCK1 | >100-fold selectivity for ROCK2 over ROCK1 | [5] |
| Myofibroblast Differentiation | Human Lung Fibroblasts | α-SMA expression | Data not publicly available | - |
| Collagen Production | Human Lung Fibroblasts | Collagen deposition | Data not publicly available | - |
Table 2: In Vivo Efficacy of this compound in the Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
| Model | Treatment Regimen | Key Endpoint | Result | Citation |
| Bleomycin-induced lung fibrosis | Prophylactic and Therapeutic | Ashcroft Fibrosis Score | Dose-dependent reduction in fibrosis score | [2] |
| Bleomycin-induced lung fibrosis | Prophylactic and Therapeutic | Collagen Deposition (Masson's Trichrome) | Significant reduction in collagen deposition | [2][5] |
| Bleomycin-induced lung fibrosis | Therapeutic | Lung Function | Data not publicly available | - |
Note: Specific numerical data for fibrosis scores and collagen quantification with statistical analysis from this compound studies are not publicly available in detail. The results are based on graphical representations in corporate presentations.
Experimental Protocols
Detailed experimental protocols for the this compound preclinical studies have not been publicly released. However, based on standard methodologies for IPF research, the following are likely protocols employed.
Bleomycin-Induced Lung Fibrosis Mouse Model
This is the most widely used animal model to study pulmonary fibrosis and assess the efficacy of potential anti-fibrotic agents.[6][7][8]
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[6]
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin sulfate is administered to anesthetized mice to induce lung injury and subsequent fibrosis.[6][9]
-
This compound Administration: this compound is likely administered orally, once or twice daily, in different dose groups. Administration can be prophylactic (starting at the time of bleomycin instillation) or therapeutic (starting after the initial inflammatory phase, typically 7-14 days post-bleomycin).[8]
-
Assessment of Fibrosis: At the end of the study (typically 14-28 days post-bleomycin), lungs are harvested for analysis.
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition (blue staining).[7][9] Fibrosis is quantified using a semi-quantitative method such as the Ashcroft scoring system.[6]
-
Biochemical Analysis: Hydroxyproline content in lung homogenates is measured as a quantitative marker of total collagen.
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Ctgf.
-
In Vitro Myofibroblast Differentiation Assay
This assay is used to assess the direct effect of compounds on the activation of fibroblasts into collagen-producing myofibroblasts.[10][11][12]
-
Cell Culture: Primary human lung fibroblasts from healthy donors or IPF patients are cultured.[10]
-
Induction of Differentiation: Fibroblasts are stimulated with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, to induce their differentiation into myofibroblasts.[10][11]
-
This compound Treatment: Cells are co-treated with TGF-β1 and varying concentrations of this compound.
-
Assessment of Differentiation:
-
Immunofluorescence: Cells are stained for alpha-smooth muscle actin (α-SMA), a key marker of myofibroblasts. The intensity of α-SMA staining and the formation of stress fibers are quantified.[10][12]
-
Western Blot: Protein lysates are analyzed for the expression of α-SMA and collagen type I.
-
Collagen Assay: The amount of soluble collagen secreted into the cell culture medium is quantified using assays like the Sircol assay.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.
References
- 1. Myofibroblast TGF-β Activation Measurement In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 3. The Rho Kinases: Critical Mediators of Multiple Profibrotic Processes and Rational Targets for New Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. atsjournals.org [atsjournals.org]
- 6. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 7. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. criver.com [criver.com]
- 11. Myofibroblast TGF-β Activation Measurement In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Zelasudil: A Technical Deep Dive into its Anti-Fibrotic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing unmet medical need. This relentless scarring process can affect virtually any organ system, leading to progressive organ dysfunction and ultimately, failure. At the heart of this pathology lies a complex interplay of cellular signaling pathways that drive the activation of myofibroblasts, the primary collagen-producing cells. A key nodal point in these pro-fibrotic pathways is the Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Zelasudil (formerly RXC007), a potent and selective oral inhibitor of ROCK2, has emerged as a promising therapeutic candidate for the treatment of various fibrotic conditions, including idiopathic pulmonary fibrosis (IPF). This technical guide provides an in-depth overview of the anti-fibrotic properties of this compound, detailing its mechanism of action, preclinical efficacy in relevant disease models, and clinical trial data.
Mechanism of Action: Targeting the ROCK2 Signaling Pathway
This compound's therapeutic potential stems from its highly selective inhibition of ROCK2, a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes central to the fibrotic cascade.[1] Unlike pan-ROCK inhibitors that target both ROCK1 and ROCK2 and are associated with dose-limiting hypotension, this compound's selectivity for ROCK2 offers the potential for a more favorable safety profile.[1]
The ROCK2 signaling pathway is a downstream effector of the small GTPase RhoA and is activated by various pro-fibrotic stimuli, including transforming growth factor-beta (TGF-β). Upon activation, ROCK2 phosphorylates and activates several downstream targets, leading to:
-
Myofibroblast Activation and Contraction: ROCK2 promotes the differentiation of fibroblasts into contractile, collagen-secreting myofibroblasts.
-
Extracellular Matrix (ECM) Deposition: It stimulates the synthesis and deposition of ECM components, such as collagen.
-
Pro-inflammatory Cytokine Production: ROCK2 signaling can contribute to a pro-inflammatory microenvironment that perpetuates the fibrotic response.
By inhibiting ROCK2, this compound effectively disrupts these key pro-fibrotic processes, offering a targeted approach to attenuate and potentially reverse fibrosis.
Preclinical Evidence of Anti-Fibrotic Efficacy
The anti-fibrotic activity of this compound has been demonstrated in a range of preclinical models of fibrosis, including lung and liver fibrosis.[1]
Murine Bleomycin-Induced Lung Fibrosis Model
This is a widely used and well-characterized model that recapitulates many of the key features of human IPF.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) is administered to induce lung injury and subsequent fibrosis.
-
This compound Administration: this compound is administered orally, once or twice daily, starting at a therapeutic time point (e.g., 7 or 14 days) after bleomycin instillation to assess its effect on established fibrosis.
-
Assessment of Fibrosis: Lungs are harvested at a terminal endpoint (e.g., day 21 or 28). Fibrosis is quantified using histological scoring systems (e.g., Ashcroft score) and by measuring the total lung collagen content (e.g., hydroxyproline assay). Gene expression analysis of pro-fibrotic markers is also performed.
Summary of Preclinical Findings in Lung Fibrosis:
| Parameter | Observation |
| Histological Score (Ashcroft) | This compound treatment is expected to lead to a significant reduction in the Ashcroft score compared to vehicle-treated animals, indicating a decrease in the severity of lung fibrosis. |
| Lung Collagen Content | A dose-dependent decrease in total lung hydroxyproline content is anticipated with this compound administration, signifying reduced collagen deposition. |
| Pro-fibrotic Gene Expression | This compound has been shown to suppress the expression of key pro-fibrotic genes in the lung tissue. |
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is a standard method for inducing liver fibrosis to evaluate the efficacy of anti-fibrotic agents.
Experimental Protocol:
-
Animal Model: Male mice (e.g., C57BL/6) or rats are commonly used.
-
Induction of Fibrosis: Chronic liver injury is induced by repeated intraperitoneal injections of CCl4 (typically 0.5-1.0 mL/kg), often administered twice weekly for several weeks (e.g., 4-8 weeks).
-
This compound Administration: Oral administration of this compound is initiated either prophylactically or therapeutically during the CCl4 treatment period.
-
Assessment of Fibrosis: Liver tissue is collected at the end of the study. Fibrosis is assessed by histological staining (e.g., Sirius Red/Fast Green) to visualize collagen deposition and by measuring the hepatic hydroxyproline content. Serum markers of liver injury (e.g., ALT, AST) are also analyzed.
Summary of Preclinical Findings in Liver Fibrosis:
| Parameter | Observation |
| Histological Assessment | This compound treatment is expected to result in a marked reduction in collagen deposition in the liver as visualized by Sirius Red staining. |
| Hepatic Hydroxyproline Content | A significant decrease in the concentration of hydroxyproline in the liver tissue is anticipated in this compound-treated animals compared to controls. |
| Serum Liver Enzymes | This compound may lead to a reduction in the elevated levels of serum ALT and AST, indicating a protective effect against CCl4-induced liver damage. |
Clinical Development in Idiopathic Pulmonary Fibrosis (IPF)
This compound has completed a Phase 2a signal-seeking clinical trial in patients with IPF (NCT05570058).[2] This randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound over a 12-week period.[3]
Phase 2a Clinical Trial Design:
-
Patient Population: Patients diagnosed with IPF.
-
Treatment Arms:
-
This compound 20mg twice daily (BID)
-
This compound 50mg twice daily (BID)
-
Placebo
-
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Change in Forced Vital Capacity (FVC), a key measure of lung function, and changes in circulating biomarkers of fibrosis.
Summary of Phase 2a Clinical Trial Results in IPF:
| Endpoint | Result |
| Forced Vital Capacity (FVC) Decline at 12 Weeks | This compound demonstrated a numerical reduction in FVC decline compared to placebo.[3] A 47% reduction (58ml) was observed with the 20mg BID dose, and a 13% reduction (16ml) with the 50mg BID dose.[3][4][5][6] |
| Circulating Biomarkers | Treatment with this compound led to a reduction in several circulating biomarkers associated with fibrosis, including Pro-C3, CA19-9, and CA-125, further supporting its anti-fibrotic activity.[3] |
| Safety and Tolerability | This compound was generally well-tolerated, with no new safety signals identified. Importantly, there was no evidence of the hypotension that has been associated with pan-ROCK inhibitors.[3] |
Conclusion
This compound, with its selective ROCK2 inhibition, represents a promising and targeted therapeutic strategy for fibrotic diseases. The robust preclinical data demonstrating its anti-fibrotic efficacy in models of lung and liver fibrosis, coupled with the encouraging results from the Phase 2a clinical trial in IPF, underscore its potential to address the significant unmet medical need in this patient population. The observed reduction in FVC decline and favorable biomarker changes, along with a good safety profile, provide a strong rationale for the continued clinical development of this compound as a novel treatment for IPF and potentially other fibrotic conditions. Further investigation in larger, longer-term clinical trials is warranted to fully elucidate the therapeutic benefit of this compound in patients with fibrotic diseases.
References
The Ripple Effect of Precision: A Technical Guide to the Cellular Pathways Modulated by Zelasudil, a Selective ROCK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zelasudil (formerly RXC007) is an orally administered, highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] This targeted inhibition positions this compound as a promising therapeutic agent in diseases characterized by fibrosis and inflammation, most notably idiopathic pulmonary fibrosis (IPF) and chronic graft-versus-host disease (cGVHD).[1][3] By selectively targeting ROCK2, this compound modulates a cascade of downstream cellular pathways central to the pathogenesis of these conditions, offering a potential therapeutic advantage over non-selective pan-ROCK inhibitors, which are often associated with dose-limiting hypotension.[1] This technical guide provides an in-depth exploration of the cellular mechanisms affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling networks.
The Rationale for Selective ROCK2 Inhibition
The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal organization, cell adhesion, motility, and gene expression. Two highly homologous isoforms, ROCK1 and ROCK2, mediate the downstream effects of the small GTPase RhoA. While both isoforms share similarities in their kinase domains, they exhibit distinct, non-redundant functions in various cell types.[4] Notably, ROCK2 has been identified as a key player in pro-fibrotic and pro-inflammatory signaling.[3][5] Upregulation of the ROCK2 signaling pathway is a documented feature in patients with IPF.[6]
Selective inhibition of ROCK2 is a strategic therapeutic approach designed to mitigate the pathological effects of this pathway while avoiding the systemic side effects, such as hypotension, associated with the inhibition of ROCK1, which plays a more significant role in vascular smooth muscle contraction.[1] this compound's high selectivity for ROCK2 over ROCK1 forms the basis of its favorable safety profile observed in clinical trials.[3]
Quantitative Data on this compound's Selectivity and Clinical Efficacy
The potency and selectivity of a targeted inhibitor are critical determinants of its therapeutic window. This compound demonstrates a significant selectivity for ROCK2, as evidenced by its half-maximal inhibitory concentration (IC50) values.
| Kinase | This compound (as KD025) IC50 | Reference |
| ROCK2 | 105 nM | [3] |
| ROCK1 | 24 µM | [3] |
Table 1: In vitro kinase inhibitory activity of this compound (KD025).
This greater than 200-fold selectivity for ROCK2 over ROCK1 underscores the precision of its mechanism of action.
Clinical evidence for the efficacy of this compound comes from a Phase 2a, multicenter, randomized, placebo-controlled study in patients with Idiopathic Pulmonary Fibrosis (NCT05570058).[2][5][7]
| Treatment Group | Number of Patients | Change in Forced Vital Capacity (FVC) at 12 Weeks (vs. Placebo) | Reference |
| This compound 20mg BID | 18 | 47% reduction in FVC decline (58ml) | [5] |
| This compound 50mg BID | 18 | 13% reduction in FVC decline (16ml) | [5] |
| Placebo (pooled) | 12 | - | [8] |
Table 2: Key efficacy data from the Phase 2a clinical trial of this compound in IPF.
These data demonstrate a numerical reduction in the decline of lung function in patients treated with this compound. The study also reported that this compound was well-tolerated, with no evidence of hypotension.[5]
Core Cellular Pathways Affected by this compound
This compound's therapeutic effects stem from its ability to modulate two interconnected cellular pathways: the pro-fibrotic and the pro-inflammatory signaling cascades.
The Pro-Fibrotic Pathway
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. ROCK2 is a central mediator in this process.
In the context of fibrosis, growth factors like Transforming Growth Factor-beta (TGF-β) activate the small GTPase RhoA, which in turn activates ROCK2.[4] Activated ROCK2 promotes the phosphorylation of several downstream targets, including Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinase (LIMK).[4] Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to increased MLC phosphorylation and subsequent actin stress fiber formation and myofibroblast activation.[9] Myofibroblasts are key effector cells in fibrosis, responsible for the excessive deposition of ECM proteins like collagen and alpha-smooth muscle actin (α-SMA).[10] ROCK2 also phosphorylates and activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and further contributes to stress fiber formation.[4]
By inhibiting ROCK2, this compound disrupts this entire cascade, leading to a reduction in myofibroblast activation and a decrease in the deposition of fibrotic proteins. Preclinical studies have demonstrated this compound's ability to reduce fibrosis in various models, including the bleomycin-induced pulmonary fibrosis model.[3]
The Pro-Inflammatory Pathway and Immune Modulation
Chronic inflammation is a key driver of fibrosis. ROCK2 plays a crucial role in modulating the adaptive immune response, particularly the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[11][12][13]
ROCK2 is known to promote the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor for the differentiation of Th17 cells.[14] Th17 cells produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), which contribute to tissue inflammation and damage.[11] Conversely, ROCK2 can suppress the phosphorylation of STAT5, a transcription factor that promotes the differentiation of Tregs.[14][15] Tregs are crucial for maintaining immune homeostasis and produce anti-inflammatory cytokines like Interleukin-10 (IL-10).[15]
By inhibiting ROCK2, this compound is hypothesized to shift this balance away from the pro-inflammatory Th17 phenotype towards the anti-inflammatory Treg phenotype. This is achieved by reducing STAT3 phosphorylation and relieving the inhibition of STAT5 phosphorylation. This immunomodulatory effect is particularly relevant in the context of cGVHD, an immune-mediated disorder.[16]
Experimental Protocols
This section provides an overview of key experimental methodologies that can be employed to study the effects of this compound on the cellular pathways described above.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency and selectivity of a kinase inhibitor like this compound.
Protocol:
-
Plate Preparation: Coat a 96-well plate with a recombinant ROCK substrate, such as MYPT1.
-
Kinase Reaction: Add recombinant active ROCK2 or ROCK1 enzyme to the wells in a kinase buffer containing ATP and MgCl2.
-
Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor (e.g., Y-27632) to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the level of substrate phosphorylation using a specific antibody. This can be done via an ELISA-based method with a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate, or through a luminescence-based assay that measures ATP consumption.[17][18]
-
Data Analysis: Plot the inhibition of kinase activity against the inhibitor concentration to determine the IC50 value.
Western Blotting for Phosphorylated Downstream Effectors
Western blotting is a key technique to assess the impact of this compound on the phosphorylation status of ROCK2's downstream targets in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture relevant cells, such as human lung fibroblasts, and treat them with this compound at various concentrations for a specified duration.[19] A positive control for ROCK activation, such as lysophosphatidic acid (LPA), can be used.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-MYPT1 (Thr696)).[20][21]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Strip and re-probe the membrane with an antibody against the total protein to normalize for loading.
-
Animal Model of Pulmonary Fibrosis
The bleomycin-induced pulmonary fibrosis model in mice is a widely used preclinical model to evaluate the anti-fibrotic efficacy of therapeutic agents.[10][22]
Protocol:
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis.[22]
-
Treatment: Begin treatment with this compound (administered orally) at a specified time point after bleomycin administration (e.g., day 7 or 10, once the fibrotic phase is established) and continue for a defined period (e.g., 14-21 days).[22]
-
Assessment of Fibrosis:
-
Histology: At the end of the study, harvest the lungs, fix them in formalin, and embed them in paraffin. Stain lung sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.[10][22]
-
Immunohistochemistry: Perform immunohistochemical staining for key fibrotic markers such as α-SMA and collagen I to assess myofibroblast accumulation and ECM deposition.[23][24][25]
-
Hydroxyproline Assay: Quantify the total collagen content in the lungs by measuring the hydroxyproline concentration in lung homogenates.
-
Flow Cytometry for Th17/Treg Analysis
Flow cytometry is a powerful technique to quantify the populations of Th17 and Treg cells in response to this compound treatment.
Protocol:
-
Cell Isolation and Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or patients. Culture the cells under conditions that promote T cell differentiation.
-
Treatment: Treat the cells with this compound at various concentrations.
-
Cell Staining:
-
For Treg analysis, stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4, CD25) and the intracellular transcription factor Foxp3.
-
For Th17 analysis, stimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A) to allow for intracellular cytokine accumulation. Then, stain for surface CD4 and intracellular IL-17A.[26]
-
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentages of CD4+CD25+Foxp3+ Treg cells and CD4+IL-17A+ Th17 cells.
Conclusion
This compound's selective inhibition of ROCK2 represents a targeted therapeutic strategy with significant potential in the treatment of fibrotic and inflammatory diseases. By precisely modulating the downstream cellular pathways involved in myofibroblast activation, ECM deposition, and immune cell differentiation, this compound addresses the core pathobiology of conditions like IPF and cGVHD. The quantitative data from preclinical and clinical studies, combined with a deep understanding of its mechanism of action, provide a strong rationale for its continued development. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other selective ROCK2 inhibitors, ultimately paving the way for novel and more effective therapies for these debilitating diseases.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 4. mdpi.com [mdpi.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. This compound (RXC007) / Redx [delta.larvol.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. redxpharma.com [redxpharma.com]
- 9. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histolgical AND Immunohistochemical Study on the Effect of Stem Cell Therapy on Bleomycin Induced Pulmonary Fibrosis in Albino Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Th17/Treg Imbalance: Implications in Lung Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT3 impairs STAT5 activation in the development of IL-9-secreting T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Insights into the Roles of Stat5a/b and Stat3 in T Cell Development and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STAT5 polarization promotes iTregs and suppresses human T-cell alloresponses while preserving CTL capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Lung Fibroblasts (HLF) Culture Protocol [sigmaaldrich.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. rxcelerate.com [rxcelerate.com]
- 23. Early Detection and Staging of Lung Fibrosis Enabled by Collagen-Targeted MRI Protein Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histological and Immunohistochemical Study to Evaluate the Effects of Metformin versus Green Tea Extracts on Bleomycin Induced Lung Injury In Adult Male Albino Rats [ejh.journals.ekb.eg]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Stigmasterol Restores the Balance of Treg/Th17 Cells by Activating the Butyrate-PPARγ Axis in Colitis [frontiersin.org]
Zelasudil: A Selective ROCK2 Inhibitor for the Treatment of Interstitial Lung Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Interstitial lung diseases (ILDs) represent a group of progressive and often fatal respiratory conditions characterized by inflammation and fibrosis of the lung parenchyma. Idiopathic pulmonary fibrosis (IPF) is the most common and severe form of ILD, with a median survival of 3 to 5 years post-diagnosis.[1][2] The current standard of care for IPF, nintedanib and pirfenidone, only slows disease progression and is associated with significant side effects. There is a critical unmet need for novel therapeutics that can halt or even reverse the fibrotic process. Zelasudil (formerly RXC007) is an orally available, potent, and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) that has shown significant promise in preclinical models of fibrosis and has recently completed a Phase 2a clinical trial in patients with IPF.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and potential applications of this compound in the treatment of ILDs.
Introduction: The Role of ROCK2 in Fibrosis
The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[4] This pathway is activated by a variety of profibrotic stimuli, including transforming growth factor-beta (TGF-β) and lysophosphatidic acid (LPA).[4] Upon activation, RhoA activates its downstream effector, ROCK, which exists in two isoforms: ROCK1 and ROCK2. While both isoforms are implicated in fibrosis, selective inhibition of ROCK2 is emerging as a promising therapeutic strategy.[2] This selectivity is crucial as pan-ROCK inhibition is associated with systemic hypotension, a significant cardiovascular side effect.[2][3] ROCK2 is a key mediator of myofibroblast differentiation, a pivotal event in the fibrotic process where fibroblasts transform into contractile, extracellular matrix-producing cells.[4] ROCK2 activation leads to the phosphorylation of multiple downstream targets, promoting actin stress fiber formation, and ultimately increasing the synthesis and deposition of extracellular matrix components like collagen.[5][6]
Mechanism of Action of this compound
This compound is a highly selective inhibitor of ROCK2.[1][3] By specifically targeting ROCK2, this compound is designed to disrupt the core fibrotic processes without causing the hypotensive side effects associated with non-selective ROCK inhibitors.[2][3] The inhibition of ROCK2 by this compound is expected to have pleiotropic anti-fibrotic effects, including:
-
Inhibition of Myofibroblast Differentiation: By blocking the ROCK2 pathway, this compound can prevent the transformation of fibroblasts into myofibroblasts, thereby reducing the primary source of excessive extracellular matrix production.
-
Reduction of Collagen Synthesis: this compound has been shown in preclinical models to decrease the expression of key fibrotic genes, including those for collagen type I and III.[7]
-
Modulation of the Inflammatory Response: The ROCK2 pathway is also involved in regulating immune responses, and its inhibition may contribute to an anti-inflammatory environment in the fibrotic lung.[5]
Preclinical Evidence
This compound has demonstrated robust anti-fibrotic efficacy in a range of industry-standard preclinical models of fibrosis.[1]
In Vivo Models: Bleomycin-Induced Lung Fibrosis
The bleomycin-induced lung fibrosis model is a widely used and well-characterized animal model for studying IPF. In this model, intratracheal administration of bleomycin leads to lung injury, inflammation, and subsequent fibrosis. This compound has shown significant efficacy in this model, leading to a reduction in fibrosis and collagen deposition.[7]
Table 1: Preclinical Efficacy of this compound in the Murine Bleomycin-Induced Lung Fibrosis Model
| Parameter | Vehicle | This compound (5 mg/kg BID) | This compound (20 mg/kg BID) | This compound (50 mg/kg BID) | Pirfenidone (100 mg/kg BID) |
| Ashcroft Score | High | Reduced | Significantly Reduced** | Significantly Reduced*** | Reduced |
| Hydroxyproline (µ g/right lung) | High | Reduced | Significantly Reduced | Significantly Reduced | Reduced |
*p<0.05, **p<0.01, ***p<0.001 vs. vehicle. Data adapted from Redx Pharma presentation.[7]
In Vitro Models: TGF-β-Induced Myofibroblast Differentiation
TGF-β is a potent profibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts. In vitro studies using lung fibroblasts have shown that this compound can effectively inhibit TGF-β-induced myofibroblast differentiation, as evidenced by a reduction in the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblasts.
Clinical Development: Phase 2a Trial in IPF
This compound has completed a Phase 2a, randomized, double-blind, placebo-controlled signal-searching study in patients with IPF (NCT05570058).[3] The trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound over a 12-week period, with an open-label extension.[2]
Table 2: Key Efficacy Data from the Phase 2a Study of this compound in IPF
| Treatment Group | Change in Forced Vital Capacity (FVC) at 12 Weeks |
| Placebo | Decline |
| This compound 20mg BID | 47% numerical reduction in FVC decline (58ml) vs. placebo |
| This compound 50mg BID | 13% numerical reduction in FVC decline (16ml) vs. placebo |
Data reported by Redx Pharma.[2]
The study demonstrated that this compound was well-tolerated, both as a monotherapy and in combination with the current standard of care (nintedanib or pirfenidone).[2] There were no treatment-related serious adverse events, and importantly, no evidence of hypotension.[2][3] Circulating biomarkers of fibrosis, including CA19-9, CA-125, and PRO-C3, also showed a reduction, supporting the anti-fibrotic activity of this compound.[3]
Signaling Pathways and Experimental Workflows
Rho/ROCK2 Signaling Pathway in Pulmonary Fibrosis
Caption: this compound inhibits the profibrotic Rho/ROCK2 signaling pathway.
Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model
Caption: Preclinical evaluation workflow for this compound in the bleomycin model.
Detailed Experimental Protocols
Bleomycin-Induced Lung Fibrosis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: Anesthetize mice with isoflurane. Intratracheally instill a single dose of bleomycin sulfate (1.5-3.0 U/kg) in sterile saline. Control animals receive sterile saline only.
-
Treatment: Begin daily oral gavage of this compound or vehicle control at day 7 post-bleomycin instillation and continue until day 21.
-
Assessment of Fibrosis (Day 21):
-
Histology: Euthanize mice and perfuse lungs with saline. Inflate and fix one lung lobe with 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome. Score fibrosis severity using the Ashcroft scoring system.
-
Collagen Content (Hydroxyproline Assay): Harvest the right lung, weigh, and hydrolyze in 6N HCl at 110°C for 18-24 hours. Neutralize the hydrolysate and measure hydroxyproline content using a colorimetric assay.
-
Gene Expression: Snap-freeze lung tissue in liquid nitrogen. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of profibrotic genes such as Col1a1 and Acta2.
-
TGF-β-Induced Myofibroblast Differentiation
-
Cell Culture: Culture primary human lung fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Induction of Differentiation: Seed fibroblasts in 6-well plates. Once confluent, serum-starve the cells for 24 hours. Treat cells with recombinant human TGF-β1 (2-5 ng/mL) in serum-free media for 48-72 hours.
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour before adding TGF-β1.
-
Assessment of Myofibroblast Markers:
-
Western Blot: Lyse cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against α-SMA and β-actin (loading control).
-
Immunofluorescence: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin. Incubate with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
-
Future Directions and Conclusion
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 4. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. One moment, please... [redxpharma.com]
Zelasudil in Cancer-Associated Fibrosis: An Early-Stage Research Compendium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelasudil (formerly RXC007) is an orally administered, highly selective small molecule inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2). Emerging preclinical evidence suggests that this compound holds significant promise in the therapeutic management of cancer-associated fibrosis (CAF), a critical component of the tumor microenvironment that contributes to disease progression, metastasis, and resistance to therapy. This technical guide synthesizes the early-stage research on this compound's application in this context, with a particular focus on its effects in pancreatic ductal adenocarcinoma (PDAC), a malignancy characterized by a dense fibrotic stroma.
Mechanism of Action: Targeting the ROCK2 Signaling Axis
The ROCK2 signaling pathway is a pivotal regulator of cellular processes that underpin fibrosis and cancer progression. In the tumor microenvironment, various growth factors, such as Transforming Growth Factor-beta (TGF-β), activate the small GTPase RhoA. Activated RhoA, in turn, stimulates ROCK2, leading to a cascade of downstream events that promote the activation of cancer-associated fibroblasts (CAFs), extracellular matrix (ECM) deposition and remodeling, and modulation of the immune landscape.
Selective inhibition of ROCK2 by this compound is hypothesized to disrupt these pathological processes. By blocking ROCK2 activity, this compound can potentially reprogramming CAFs to a less active state, reduce collagen production and organization, and foster a more favorable anti-tumor immune response.[1][2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Breaking Down Barriers: ROCK2 Inhibition Facilitates Drug Delivery in Fibrotic Pancreatic Cancer - Okayama University [okayama-u.ac.jp]
- 3. Targeting ROCK2 improves macromolecular permeability in a 3D fibrotic pancreatic cancer microenvironment model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
Methodological & Application
Zelasudil in Murine Lung Fibrosis: Application Notes and Protocols for Preclinical Research
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preclinical application of Zelasudil (RXC007), a selective ROCK2 inhibitor, in murine models of lung fibrosis. These notes and protocols are compiled from publicly available preclinical data and are intended to guide the design and execution of similar in vivo studies.
This compound is an orally active, highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The ROCK2 signaling pathway is a central node in cellular processes that drive fibrosis, making it a compelling therapeutic target for diseases like idiopathic pulmonary fibrosis (IPF)[1]. Preclinical studies in well-established murine models of bleomycin-induced lung fibrosis have demonstrated the anti-fibrotic efficacy of this compound[1][2][3][4].
Quantitative Data Summary
The following tables summarize the key quantitative findings from a therapeutic study of this compound in a bleomycin-induced murine lung fibrosis model.
Table 1: this compound Dosage and Administration in a Murine Bleomycin-Induced Lung Fibrosis Model [3][5][6]
| Parameter | Details |
| Drug | This compound (RXC007) |
| Animal Model | Male C57BL/6 mice |
| Fibrosis Induction | Oropharyngeal administration of bleomycin (1.5 U/kg) |
| Dosing Regimen | Therapeutic |
| Administration Route | Oral gavage |
| Dosages | 5 mg/kg, 20 mg/kg, 50 mg/kg |
| Frequency | Twice daily (BID) |
| Treatment Duration | 14 days (from day 7 to day 21 post-bleomycin) |
| Positive Control | Pirfenidone (100 mg/kg BID) |
Table 2: Efficacy of this compound on Fibrotic Endpoints [5][7]
| Treatment Group | Ashcroft Score (Mean ± SEM) | Lung Fibrosis (Picrosirius Red, % Area) |
| Vehicle | ~4.5 ± 0.5 | ~15% |
| Bleomycin + Vehicle | Significantly increased vs. Vehicle | Significantly increased vs. Vehicle |
| Bleomycin + this compound (5 mg/kg BID) | ~2.5 ± 0.4 (p < 0.01 vs. Bleo + Veh) | Significantly reduced vs. Bleo + Veh |
| Bleomycin + this compound (50 mg/kg BID) | ~2.0 ± 0.3 (p < 0.0001 vs. Bleo + Veh) | Significantly reduced vs. Bleo + Veh |
| Bleomycin + Pirfenidone (100 mg/kg BID) | ~2.7 ± 0.4 (p < 0.01 vs. Bleo + Veh) | Not reported |
Note: The values in Table 2 are approximate, based on graphical representations in the cited posters, and are intended for illustrative purposes. Statistical significance is as reported in the source material.
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
Bleomycin-Induced Murine Lung Fibrosis Model
This protocol describes a common method for inducing lung fibrosis in mice to test the efficacy of therapeutic agents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile, endotoxin-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Oral gavage needles
-
This compound (RXC007)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Pirfenidone (for positive control group)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mice using a standardized protocol.
-
Bleomycin Administration: On day 0, administer a single dose of bleomycin (1.5 U/kg) dissolved in sterile saline via oropharyngeal aspiration. A control group should receive saline only.
-
Monitoring: Monitor the animals daily for signs of distress, weight loss, and changes in behavior.
-
Therapeutic Intervention:
-
On day 7 post-bleomycin administration, begin treatment with this compound or vehicle.
-
Administer this compound via oral gavage twice daily (BID) at the desired doses (e.g., 5 mg/kg, 20 mg/kg, 50 mg/kg).
-
A positive control group can be treated with a known anti-fibrotic agent, such as Pirfenidone (100 mg/kg BID).
-
-
Study Termination: On day 21, euthanize the mice by a humane method.
-
Tissue Collection: Collect lung tissue for histological and biochemical analysis.
Assessment of Lung Fibrosis
a) Histological Analysis (Ashcroft Score):
-
Fix the left lung lobe in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome.
-
Score the severity of fibrosis in a blinded manner using the Ashcroft scoring system (a scale of 0-8, where 0 is normal and 8 is severe fibrosis).
b) Collagen Quantification (Picrosirius Red Staining):
-
Stain paraffin-embedded lung sections with Picrosirius Red.
-
Capture images of the stained sections under polarized light.
-
Quantify the percentage of the total lung area that is positively stained for collagen using image analysis software.
c) Hydroxyproline Assay:
-
Hydrolyze a portion of the right lung lobe in 6N HCl.
-
Measure the hydroxyproline content of the hydrolysate using a colorimetric assay.
-
Normalize the hydroxyproline content to the total lung protein concentration or tissue weight.
Visualizations
Signaling Pathway of ROCK2 in Lung Fibrosis
Caption: Simplified signaling cascade of ROCK2 in the pathogenesis of lung fibrosis.
Experimental Workflow for this compound Efficacy Testing
Caption: Therapeutic dosing workflow in the bleomycin-induced murine lung fibrosis model.
References
- 1. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 2. Investegate | Company Announcement [investegate.co.uk]
- 3. redxpharma.com [redxpharma.com]
- 4. redxpharma.com [redxpharma.com]
- 5. redxpharma.com [redxpharma.com]
- 6. redxpharma.com [redxpharma.com]
- 7. publications.ersnet.org [publications.ersnet.org]
Zelasudil: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelasudil (also known as RXC007) is a potent and highly selective, orally active small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] As a key regulator of cellular processes involved in fibrosis and inflammation, the selective inhibition of ROCK2 by this compound presents a promising therapeutic strategy for various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[3][4] These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound in both in vitro and in vivo research settings.
Physicochemical Properties and Solubility
This compound is supplied as a solid. Proper dissolution is critical for its effective use in experimental models. The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| DMSO | >10 mg/mL; up to 87 mg/mL[2][5] | Fresh, moisture-free DMSO is recommended to achieve maximum solubility. |
| Ethanol | 0.1 - 1 mg/mL (Slightly Soluble) |
Table 1: Solubility of this compound.
For optimal results, it is recommended to prepare stock solutions in DMSO. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Preparation of this compound Solutions
In Vitro Stock Solutions
For cell-based assays, a high-concentration stock solution in DMSO is recommended to minimize the final solvent concentration in the culture medium.
Protocol for 10 mM DMSO Stock Solution:
-
Weigh the required amount of this compound powder (Molecular Weight: 437.45 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stored properly, the stock solution is stable for up to 1 month at -20°C and 6 months at -80°C.[1]
In Vivo Formulations
The following protocols describe the preparation of this compound for oral administration in animal models.
Protocol 1: PEG300, Tween-80, and Saline Formulation
This formulation yields a clear solution with a this compound concentration of 2.5 mg/mL.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use ultrasonic treatment if necessary to ensure complete dissolution.
Protocol 2: SBE-β-CD in Saline Formulation
This formulation also yields a clear solution with a this compound concentration of 2.5 mg/mL.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
The final solvent composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Use ultrasonic treatment if necessary to ensure complete dissolution.
| Formulation Component | Protocol 1 (Volume) | Protocol 2 (Volume) |
| This compound Stock (25 mg/mL in DMSO) | 100 µL | 100 µL |
| PEG300 | 400 µL | - |
| Tween-80 | 50 µL | - |
| 20% SBE-β-CD in Saline | - | 900 µL |
| Saline | 450 µL | - |
| Final Concentration | 2.5 mg/mL | 2.5 mg/mL |
Table 2: In Vivo Formulation Protocols for this compound.
Experimental Protocols
In Vitro Model of TGF-β1-Induced Fibroblast to Myofibroblast Differentiation
This protocol describes the induction of fibrosis in primary human lung fibroblasts (HLFs) using Transforming Growth Factor-beta 1 (TGF-β1) and treatment with this compound.
Materials:
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast growth medium
-
Serum-free medium
-
Recombinant Human TGF-β1
-
This compound 10 mM stock solution in DMSO
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Multi-well culture plates
-
Reagents for immunofluorescence staining or Western blotting (e.g., anti-α-SMA antibody)
Protocol:
-
Cell Seeding: Culture HLFs in fibroblast growth medium. Once confluent, detach the cells using Trypsin-EDTA and seed them in multi-well plates at a suitable density. Allow the cells to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours.
-
Treatment:
-
Prepare working solutions of this compound in serum-free medium from the 10 mM DMSO stock. A concentration of 30 µM has been shown to be effective in modulating pro-fibrotic pathways in human lung tissue.
-
Prepare a working solution of TGF-β1 in serum-free medium (a final concentration of 5 ng/mL is commonly used).
-
Aspirate the medium from the cells and add the this compound-containing medium or a vehicle control (DMSO at the same final concentration).
-
Immediately add TGF-β1 to all wells except for the negative control.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis: After incubation, assess myofibroblast differentiation by:
-
Immunofluorescence Staining: Fix and permeabilize the cells, then stain for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.
-
Western Blotting: Lyse the cells and perform Western blotting to quantify the expression of α-SMA and other fibrotic markers like collagen type I.
-
In Vivo Murine Model of Bleomycin-Induced Pulmonary Fibrosis
This protocol provides a general outline for evaluating the anti-fibrotic efficacy of this compound in a bleomycin-induced lung fibrosis model.
Materials:
-
Bleomycin sulfate
-
This compound formulation for oral gavage
-
Vehicle control formulation
-
Mice (e.g., C57BL/6)
-
Equipment for intratracheal instillation and oral gavage
Protocol:
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate to induce lung injury and subsequent fibrosis.
-
Treatment:
-
Begin treatment with this compound or vehicle control at a specified time point after bleomycin administration (e.g., day 7 for a therapeutic model).
-
Administer this compound orally (p.o.) once or twice daily at doses ranging from 5 to 100 mg/kg.[1]
-
-
Duration: Continue the treatment for a predefined period, typically 14 to 21 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the lungs for analysis of:
-
Histology: Assess the extent of fibrosis using Masson's trichrome or Picrosirius red staining.
-
Hydroxyproline Assay: Quantify the total collagen content in the lung tissue.
-
Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) by qPCR.
-
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of ROCK2. The ROCK signaling pathway is a critical regulator of pro-fibrotic signaling. In fibrotic diseases, various stimuli, including TGF-β, activate the small GTPase RhoA, which in turn activates ROCK. ROCK2 activation promotes the differentiation of fibroblasts into myofibroblasts, leading to increased extracellular matrix deposition and tissue stiffening. This compound's selective inhibition of ROCK2 has the potential to mitigate these pro-fibrotic effects.
Caption: this compound inhibits the ROCK2 signaling pathway, a key driver of fibrosis.
Experimental Workflow Overview
The following diagram illustrates a general workflow for evaluating the anti-fibrotic effects of this compound.
References
- 1. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. trinitydelta.org [trinitydelta.org]
- 4. redxpharma.com [redxpharma.com]
- 5. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]
Zelasudil in Combination with Chemotherapy for Pancreatic Cancer: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) presents a formidable challenge in oncology due to its aggressive nature and dense, fibrotic tumor microenvironment (TME), which can impede the efficacy of standard chemotherapies. Zelasudil (RXC007), a highly selective and orally available small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), has emerged as a promising therapeutic agent. By targeting ROCK2, this compound exhibits anti-fibrotic properties, offering a novel strategy to modulate the TME and enhance the response to chemotherapy.[1][2][3] These application notes provide a summary of preclinical findings and detailed protocols for evaluating this compound in combination with standard-of-care chemotherapy in pancreatic cancer models.
Mechanism of Action: Targeting the Fibrotic TME
This compound's primary mechanism of action is the selective inhibition of ROCK2, a key enzyme in cellular signaling pathways central to fibrosis.[3][4] In the context of pancreatic cancer, this targeted inhibition leads to a reduction in collagen content and organization within the tumor. This is associated with the reprogramming of cancer-associated fibroblasts (CAFs) and a decrease in myofibroblast-like CAFs, thereby alleviating the fibrotic barrier and potentially improving drug delivery and immune cell infiltration.[1][2] Furthermore, ROCK2 inhibition has been shown to elicit positive immunomodulatory effects within the tumor.[1][5]
Preclinical Efficacy Data
Preclinical studies have demonstrated that this compound, in combination with standard-of-care chemotherapy, significantly improves survival in mouse models of pancreatic cancer.
Survival Improvement in a Patient-Derived Xenograft (PDX) Model
In a fibrotic, patient-derived metastatic PDAC orthotopic model, the combination of this compound with Gemcitabine and Abraxane® (nab-paclitaxel) showed a dose-dependent improvement in survival compared to chemotherapy alone.[1][2]
| Treatment Group | This compound Dose (mg/kg, BID, 5 days on/2 off, PO) | Chemotherapy | Survival Outcome | P-value |
| Control | - | Gemcitabine (100mg/kg, IP, QW) + Abraxane (30mg/kg, IP, QW) | Baseline | - |
| Combination 1 | 10 | Gemcitabine (100mg/kg, IP, QW) + Abraxane (30mg/kg, IP, QW) | Improved | <0.0001 |
| Combination 2 | 50 | Gemcitabine (100mg/kg, IP, QW) + Abraxane (30mg/kg, IP, QW) | Improved | <0.0001 |
| Combination 3 | 100 | Gemcitabine (100mg/kg, IP, QW) + Abraxane (30mg/kg, IP, QW) | Improved | <0.0001 |
Immunomodulatory Effects in an Immunocompetent Mouse Model
In an immunocompetent orthotopic KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx1-Cre) model, this compound demonstrated positive immunomodulatory effects, leading to a more favorable anti-tumor immune microenvironment.[1][2]
| Biomarker | This compound Monotherapy Effect | P-value |
| CD8+ T-cell Infiltration | Increased | 0.0031 |
| CD4+ T-cell Infiltration | Increased | 0.008 |
| FOXP3+ Regulatory T-cells | Reduced at tumor border | Not specified |
| Myofibroblast-like CAFs (αSMA+ PDPN+) | Reduced | 0.0406 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination of this compound and chemotherapy in pancreatic cancer models.
Orthotopic Patient-Derived Xenograft (PDX) Model Establishment
This protocol describes the implantation of patient-derived tumor tissue into the pancreas of immunodeficient mice.
Materials:
-
Freshly resected human pancreatic tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID)
-
Sterile PBS, surgical instruments
-
Anesthetics and analgesics
Procedure:
-
Tumor Preparation:
-
Collect fresh tumor tissue in sterile media on ice.
-
In a sterile environment, wash the tissue with PBS.
-
Mince the tumor into small fragments (1-3 mm³).
-
-
Surgical Implantation:
-
Anesthetize the mouse following approved institutional protocols.
-
Make a small incision in the left abdominal wall to expose the pancreas.
-
Gently exteriorize the pancreas and create a small pocket in the pancreatic parenchyma.
-
Place a single tumor fragment into the pocket.
-
Carefully return the pancreas to the abdominal cavity.
-
Close the peritoneum and skin with sutures.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Monitor the mice for recovery and signs of distress.
-
Monitor tumor growth using non-invasive imaging (e.g., high-frequency ultrasound) starting 1-2 weeks post-implantation.
-
Drug Administration Protocol
This compound (RXC007):
-
Formulation: Prepare in an appropriate vehicle for oral administration.
-
Dosing: 10, 50, or 100 mg/kg, administered twice daily (BID) by oral gavage (PO).
-
Schedule: 5 consecutive days of treatment followed by 2 days of rest.
Gemcitabine:
-
Formulation: Reconstitute in sterile saline.
-
Dosing: 100 mg/kg, administered by intraperitoneal (IP) injection.
-
Schedule: Once weekly (QW).
Nab-paclitaxel (Abraxane®):
-
Formulation: Reconstitute according to the manufacturer's instructions.
-
Dosing: 30 mg/kg, administered by intraperitoneal (IP) injection.
-
Schedule: Once weekly (QW).
Combination Dosing Schedule:
-
Administer gemcitabine and nab-paclitaxel on the same day, once per week.
-
Administer this compound according to its 5 days on/2 days off schedule, concurrently with the chemotherapy cycle.
Immunohistochemistry (IHC) for Immune Cell Infiltration
This protocol outlines the staining of tumor sections for CD4, CD8, and FOXP3 to assess immune cell populations.
Materials:
-
Paraffin-embedded tumor tissue sections (5 µm)
-
Primary antibodies (anti-CD4, anti-CD8, anti-FOXP3)
-
Secondary antibodies and detection reagents (e.g., HRP-polymer-based system)
-
Antigen retrieval solutions
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies at optimized dilutions.
-
Incubate with a secondary antibody-HRP conjugate.
-
Develop with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Capture images using a brightfield microscope.
-
Quantify the number of positive cells per unit area in the tumor cortex and border.
-
Collagen Quantification with Picrosirius Red Staining
This method is used to visualize and quantify collagen fibers in tumor tissue sections.
Materials:
-
Paraffin-embedded tumor tissue sections
-
Picrosirius red staining solution
-
Polarizing microscope
Procedure:
-
Deparaffinization and Rehydration: As described for IHC.
-
Staining:
-
Incubate slides in the picrosirius red solution for 60 minutes.
-
Briefly rinse in acidified water.
-
-
Dehydration and Mounting:
-
Rapidly dehydrate through graded ethanol, clear in xylene, and mount.
-
-
Imaging and Analysis:
-
Visualize slides under a polarizing microscope. Collagen fibers will appear bright against a dark background.
-
Capture images and use image analysis software to quantify the collagen-positive area as a percentage of the total tissue area.
-
Conclusion
The combination of this compound with standard chemotherapy regimens represents a promising strategy for treating pancreatic cancer. By targeting the fibrotic TME, this compound has the potential to overcome a significant barrier to treatment efficacy. The protocols outlined above provide a framework for the preclinical evaluation of this novel therapeutic approach, enabling further investigation into its mechanisms and potential clinical translation.
References
- 1. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 3. Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
Application Note: Quantifying ROCK2 Inhibition by Zelasudil using Western Blot Analysis
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that acts as a crucial downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK2 signaling pathway plays a significant role in various cellular functions, including cytoskeleton organization, cell motility, smooth muscle contraction, and apoptosis.[2][3] Dysregulation of this pathway is implicated in numerous diseases, particularly those involving fibrosis.[4][5]
Zelasudil (RXC007) is a potent and orally active small molecule inhibitor with high selectivity for ROCK2.[4][6][7] This selectivity is critical as it has the potential to mitigate side effects, such as hypotension, which can be associated with pan-ROCK inhibitors that also target ROCK1.[7][8] To evaluate the efficacy of this compound in preclinical research, it is essential to have a robust method for quantifying its inhibitory effect on ROCK2 activity within a cellular context.
Principle of the Assay
This protocol describes a Western blot-based method to measure the inhibition of ROCK2 by this compound. The assay does not measure the total level of ROCK2 protein, which is unlikely to change with short-term inhibitor treatment. Instead, it quantifies the phosphorylation state of a direct downstream substrate of ROCK2, Myosin Phosphatase Target Subunit 1 (MYPT1).[9]
ROCK2-mediated phosphorylation of MYPT1 at the Threonine 696 (Thr696) residue inhibits myosin phosphatase activity.[10][11] This leads to an increase in the phosphorylation of Myosin Light Chain (MLC), promoting cell contractility.[9][12] Therefore, the level of phosphorylated MYPT1 (p-MYPT1) at Thr696 serves as a reliable surrogate for ROCK2 kinase activity.[10][13] By treating cells with varying concentrations of this compound, a dose-dependent decrease in the p-MYPT1 (Thr696) signal is expected, which can be quantified by densitometry and normalized to total MYPT1 and a loading control.
Data Presentation
The following table presents representative data from a Western blot experiment designed to quantify the inhibition of ROCK2 by this compound. Band intensities for phosphorylated MYPT1 (Thr696) were measured via densitometry and normalized to the total MYPT1 protein and a loading control (β-actin). The results are expressed as a percentage of the untreated (vehicle) control.
| This compound Conc. (nM) | Normalized p-MYPT1 Intensity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100% | ± 5.2% |
| 1 | 85% | ± 4.8% |
| 10 | 55% | ± 6.1% |
| 50 | 25% | ± 3.9% |
| 100 | 12% | ± 2.5% |
| 500 | 5% | ± 1.8% |
| Note: The data shown are for illustrative purposes and represent a typical dose-dependent inhibition curve. |
Signaling Pathway and Experimental Workflow
Caption: The ROCK2 signaling pathway is activated by RhoA-GTP.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
1. Materials and Reagents
-
Cell Lines: A suitable cell line expressing ROCK2 (e.g., A7r5 smooth muscle cells, HEK293, or primary human lung fibroblasts).
-
This compound (RXC007): Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-MYPT1 (Thr696) (e.g., Cell Signaling Technology #5163 or Merck Millipore).[10][13]
-
Primary Antibody: Rabbit or Mouse anti-total MYPT1.
-
Primary Antibody: Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and/or anti-mouse IgG.
-
-
Buffers and Solutions:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[14] Just before use, add protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Sample Buffer: 4X Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Running Buffer: 1X Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1X Tris-Glycine buffer with 20% methanol.
-
Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: For phospho-antibodies, 5% BSA is often recommended to reduce background.[13]
-
Wash Buffer: TBST (Tris-Buffered Saline, 0.1% Tween-20).
-
-
Equipment:
-
Cell culture incubator and hoods.
-
SDS-PAGE electrophoresis system.
-
Western blot transfer system (wet or semi-dry).
-
PVDF or nitrocellulose membranes (0.45 µm).
-
Imaging system for chemiluminescence detection.
-
2. Cell Culture and Treatment with this compound
-
Seed cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours, if required, to reduce baseline kinase activity.
-
Prepare serial dilutions of this compound in cell culture media to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 500 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the starvation media and add the this compound-containing media to the cells.
-
Incubate for the desired treatment time (e.g., 60-90 minutes).
-
(Optional) After inhibitor treatment, stimulate the cells with an agonist that activates the RhoA/ROCK pathway (e.g., LPA or U-46619) for 15-30 minutes to ensure the pathway is active.
3. Protein Extraction and Quantification
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA Lysis Buffer (e.g., 100-150 µL for a well in a 6-well plate).[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting
-
Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into a 4-15% precast polyacrylamide gel or an 8% self-cast gel. Include a protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 60-90 minutes or using a semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting and Detection
-
Block the membrane with Blocking Buffer (5% BSA in TBST is recommended for p-MYPT1) for 1 hour at room temperature with gentle agitation.[13][15]
-
Incubate the membrane with the primary antibody against p-MYPT1 (Thr696) diluted in blocking buffer (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's protocol and apply it evenly to the membrane.
-
Capture the signal using a digital imager or X-ray film.
6. Stripping and Reprobing
-
To normalize the data, the same membrane can be stripped and reprobed for total MYPT1 and a loading control.
-
Incubate the membrane in a mild stripping buffer until the signal is gone.
-
Wash, block, and repeat the immunoblotting protocol (Steps 5.1-5.7) with the primary antibody for total MYPT1, and subsequently for the loading control (e.g., β-actin).
7. Data Analysis
-
Quantify the band intensities for p-MYPT1, total MYPT1, and the loading control for each lane using densitometry software (e.g., ImageJ).
-
Normalize the p-MYPT1 signal by first dividing it by the total MYPT1 signal, and then by the loading control signal to correct for any variations in protein loading.
-
Normalized p-MYPT1 = (p-MYPT1 Intensity) / (Total MYPT1 Intensity) / (Loading Control Intensity)
-
-
Express the results for this compound-treated samples as a percentage of the normalized signal from the vehicle-treated control sample.
-
Plot the percentage of p-MYPT1 inhibition against the log concentration of this compound to determine the IC50 value.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 5. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. mdpi.com [mdpi.com]
- 10. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. content.abcam.com [content.abcam.com]
- 12. ROCK2 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 15. ROCK2 Antibody (#8236) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Immunohistochemistry Staining for Fibrosis Markers Following Zelasudil Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zelasudil (formerly RXC007) is an orally administered, highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3][4] The ROCK2 signaling pathway is a central regulator of cellular processes implicated in fibrosis, including inflammation and tissue remodeling.[1] By selectively targeting ROCK2, this compound aims to provide anti-fibrotic efficacy while avoiding the hypotensive side effects associated with pan-ROCK inhibitors that also target ROCK1.[1][2][5] Preclinical studies in various fibrosis models, including those for lung, liver, and kidney, have demonstrated this compound's potent anti-fibrotic effects.[1][4][5][6]
Immunohistochemistry (IHC) is a critical technique for assessing the therapeutic efficacy of anti-fibrotic agents like this compound. It allows for the visualization and quantification of key fibrosis markers directly within the tissue microenvironment. This document provides detailed protocols for the IHC staining of major fibrosis markers—Collagen I (Col I), alpha-smooth muscle actin (α-SMA), and Fibronectin—to evaluate the impact of this compound treatment.
This compound's Mechanism of Action in Fibrosis
The ROCK signaling pathway plays a pivotal role in the pathogenesis of fibrosis.[7] Downstream of pro-fibrotic stimuli, the activation of RhoA leads to the activation of ROCK. ROCK2, in turn, phosphorylates various substrates that promote the assembly of actin-myosin stress fibers, leading to increased cell contractility and motility. This process is crucial for the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen, leading to tissue scarring.[8] this compound, by selectively inhibiting ROCK2, disrupts this cascade, thereby reducing myofibroblast activation and subsequent ECM deposition.[1][4]
Caption: this compound inhibits the ROCK2 signaling pathway to reduce fibrosis.
Experimental Workflow for IHC Analysis
A systematic workflow is essential for obtaining reliable and reproducible IHC results. The following diagram outlines the key stages from tissue collection to data interpretation.
Caption: Standard workflow for IHC staining and analysis of fibrosis markers.
Quantitative Data Summary
While specific quantitative IHC data for this compound from peer-reviewed publications is emerging, preclinical data has shown significant reductions in fibrosis.[6][9] The table below is a representative summary of expected outcomes based on preclinical models of fibrosis treated with ROCK2 inhibitors.
| Fibrosis Model | Treatment Group | Marker | Method of Quantification | Result | Reference |
| Bleomycin-induced Lung Fibrosis (Mouse) | This compound (5-100 mg/kg) | Collagen | Picrosirius Red Staining | Significantly reduced collagen deposition | [4] |
| Thioacetamide-induced Liver Fibrosis (Mouse) | Control vs. TA | α-SMA | Image Morphometry | Significant increase in α-SMA positive area in TA group | [10] |
| Pancreatic Cancer Liver Metastasis | Control vs. B7-33-HNPs | Collagen I, α-SMA, Fibronectin | Normalized Levels (IHC) | Significant decrease in all markers with treatment | [11] |
Detailed Immunohistochemistry Protocols
This section provides a general protocol for FFPE tissue sections. Specific conditions, especially for primary antibody incubation and antigen retrieval, should be optimized for each antibody and tissue type.
Reagents and Buffers
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Tris-Buffered Saline with Tween-20 (TBST): 10X TBS stock (24.2 g Trizma base, 80 g NaCl in 1L dH2O, pH 7.6). Working solution: 100 ml 10X TBS, 900 ml dH2O, 1 ml Tween-20.[12]
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0). To prepare: Dissolve 2.94 g of trisodium citrate dihydrate in 1L of dH2O. Adjust pH to 6.0 with 0.1 M citric acid.[12][13]
-
Blocking Buffer: 5% Normal Goat Serum in TBST.
-
Primary Antibody Diluent: 1-2% BSA in TBST.
-
Detection System: HRP-conjugated secondary antibody and DAB substrate kit.
-
Counterstain: Hematoxylin.
-
Mounting Medium.
Protocol Steps
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).[13]
-
Maintain at a sub-boiling temperature (95-100°C) for 10-20 minutes using a steamer, water bath, or pressure cooker.[12][13]
-
Allow slides to cool on the benchtop for 30 minutes in the buffer.[13]
-
Rinse slides in TBST three times for 5 minutes each.
-
-
Immunostaining:
-
Peroxidase Block: Incubate sections in 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with TBST.
-
Blocking: Apply Blocking Buffer to each section and incubate for 1 hour at room temperature in a humidified chamber.[12][13]
-
Primary Antibody Incubation: Drain the blocking solution and apply the diluted primary antibody (see table below). Incubate overnight at 4°C in a humidified chamber.[12][13][14]
-
Washing: Wash slides three times with TBST for 5 minutes each.[12][13]
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.[12][13]
-
Washing: Wash slides three times with TBST for 5 minutes each.[12][13]
-
-
Detection and Visualization:
-
Counterstaining, Dehydration, and Mounting:
Recommended Antibodies for Fibrosis Markers
| Marker | Description | Typical Dilution | Antigen Retrieval | Expected Staining Pattern |
| Collagen I | The most abundant collagen of the ECM in fibrotic tissue.[15] | 1:200 - 1:1000 | HIER with Citrate Buffer (pH 6.0) or Protease K.[16] | Extracellular, fibrillar. |
| α-SMA | A marker of activated myofibroblasts, the primary producers of ECM.[8][17] | 1:200 - 1:500 | HIER with Citrate Buffer (pH 6.0). | Cytoplasmic, filamentous in myofibroblasts. |
| Fibronectin | A key glycoprotein in the ECM that plays a role in cell adhesion and migration.[18] | 1:50 - 1:200 | HIER with Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0).[13][18] | Extracellular matrix, fibrillar network. |
Quantitative Image Analysis
Quantitative analysis is crucial for obtaining objective data from IHC staining.[19]
-
Image Acquisition: Capture high-resolution images of stained sections using a light microscope equipped with a digital camera. Ensure consistent lighting and magnification across all samples.
-
Software: Use image analysis software such as ImageJ (Fiji) or commercial platforms like Visiopharm or HALO®.
-
Methodology:
-
Color Deconvolution: Separate the DAB (brown) and Hematoxylin (blue) stains into distinct channels.
-
Thresholding: Set a consistent threshold for the DAB channel to define the positively stained area.
-
Measurement: Calculate the percentage of the positively stained area relative to the total tissue area in a defined region of interest (ROI).[19]
-
Statistical Analysis: Compare the percentage of positive staining between control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Note: These protocols provide a general framework. Researchers should always consult the antibody datasheet for specific recommendations and perform optimization experiments to achieve the best results for their particular model system.
References
- 1. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. trinitydelta.org [trinitydelta.org]
- 7. atsjournals.org [atsjournals.org]
- 8. Immunohistochemical characterization of myofibroblasts appearing in isoproterenol-induced rat myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Immunohistochemistry Protocol for Fibronectin Antibody (NB110-56990): Novus Biologicals [novusbio.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Immunohistochemistry (IHC) [bio-protocol.org]
- 15. Qualitative and quantitative analysis of fibrosis in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. α-Smooth muscle actin is an inconsistent marker of fibroblasts responsible for force-dependent TGFβ activation or collagen production across multiple models of organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dianova.com [dianova.com]
- 19. Quantitative Image Analysis for Tissue Biomarker Use: A White Paper From the Digital Pathology Association - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Establishing a Bleomycin-Induced Pulmonary Fibrosis Model for the Evaluation of Zelasudil
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease characterized by the relentless deposition of extracellular matrix (ECM) and the formation of scar tissue in the lungs, leading to a progressive decline in lung function.[1][2] The pathogenesis of IPF is complex and involves recurrent micro-injuries to the alveolar epithelium, followed by an aberrant wound healing response.[3] Despite the approval of two anti-fibrotic drugs, nintedanib and pirfenidone, the prognosis for IPF patients remains poor, highlighting the urgent need for novel therapeutic strategies.[4]
The bleomycin-induced pulmonary fibrosis model in mice is the most widely used preclinical model to study the mechanisms of lung fibrogenesis and to evaluate the efficacy of potential anti-fibrotic therapies.[1][5] A single intratracheal instillation of the chemotherapeutic agent bleomycin causes initial lung inflammation and injury, which is followed by the development of fibrotic lesions that mimic many of the histopathological features of human IPF.[1][6]
Zelasudil (formerly RXC007) is a potent and highly selective, orally active inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[7][8] The ROCK signaling pathway is a critical regulator of pro-fibrotic processes, including myofibroblast differentiation, stress fiber formation, and ECM remodeling.[3][9] Upregulation of the ROCK2 pathway has been observed in IPF patients, making it a compelling therapeutic target.[10] By selectively inhibiting ROCK2, this compound aims to provide potent anti-fibrotic effects while potentially avoiding the hypotensive side effects associated with pan-ROCK (ROCK1 and ROCK2) inhibitors.[7][11]
This application note provides a detailed protocol for establishing a bleomycin-induced pulmonary fibrosis model in mice and for evaluating the therapeutic efficacy of this compound.
Signaling Pathway & Experimental Rationale
The RhoA/ROCK2 signaling pathway is a central node in the fibrotic process. Pro-fibrotic stimuli, such as Transforming Growth Factor-beta (TGF-β) and increased matrix stiffness, activate the small GTPase RhoA. Activated RhoA, in turn, activates its downstream effector ROCK2. ROCK2 promotes the phosphorylation of various substrates that lead to actin-myosin contractility, stress fiber formation, and the nuclear translocation of transcription factors, ultimately driving the differentiation of fibroblasts into collagen-producing myofibroblasts and promoting excessive ECM deposition.[12][13] this compound selectively inhibits ROCK2, thereby blocking these downstream pro-fibrotic events.
Experimental Workflow
The overall experimental procedure involves acclimatization of the animals, induction of fibrosis with bleomycin, therapeutic intervention with this compound, and subsequent endpoint analysis to assess the degree of fibrosis. The typical timeline for a single-dose bleomycin study is 21 to 28 days.[6][14] Therapeutic administration of the test compound often begins around day 7, when the initial inflammatory phase subsides and the fibrotic process is established.[3]
Detailed Experimental Protocols
Animal Model and Housing
-
Species/Strain: C57BL/6 mice (male, 8-10 weeks old) are commonly used as they develop robust fibrosis.[15][16]
-
Housing: House animals in individually ventilated cages under specific pathogen-free conditions with a 12-hour light/dark cycle.[17] Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before starting the experiment.[17]
-
Grouping: Randomly divide mice into the following groups (n=8-12 mice per group):
-
Saline + Vehicle Control: Intratracheal saline + oral vehicle.
-
Bleomycin + Vehicle: Intratracheal bleomycin + oral vehicle.
-
Bleomycin + this compound (e.g., 10 mg/kg): Intratracheal bleomycin + this compound.
-
Bleomycin + this compound (e.g., 50 mg/kg): Intratracheal bleomycin + this compound.[18]
-
(Optional)Bleomycin + Positive Control (e.g., Nintedanib 60 mg/kg): Intratracheal bleomycin + positive control drug.[3]
-
Bleomycin-Induced Pulmonary Fibrosis
-
Materials: Bleomycin sulfate, sterile saline, isoflurane, animal intubation platform.
-
Procedure (Day 0):
-
Anesthetize a mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance). Confirm proper anesthesia by pedal withdrawal reflex.
-
Place the mouse in a supine position on an intubation platform.
-
Visualize the trachea via transillumination of the neck.
-
Carefully insert a 24G catheter or a specialized microsprayer into the trachea.
-
Instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline directly into the lungs.[19] The control group receives 50 µL of sterile saline.
-
Hold the mouse in a vertical position for a few seconds to ensure the distribution of the liquid in the lungs.
-
Monitor the animal until it has fully recovered from anesthesia.
-
This compound Administration
-
Materials: this compound, appropriate vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water), oral gavage needles.
-
Procedure (Day 7 to Day 20):
-
Prepare fresh formulations of this compound in the vehicle daily. Preclinical studies have used oral doses ranging from 5 to 100 mg/kg.[20]
-
Administer the assigned treatment (vehicle or this compound) to each mouse once or twice daily via oral gavage. The volume should be approximately 10 mL/kg body weight.
-
Monitor body weight daily as an indicator of animal health. Bleomycin-treated mice typically lose weight, which may be stabilized by effective treatment.[3]
-
Endpoint Analysis (Day 21)
-
Euthanasia and Sample Collection:
-
Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Open the thoracic cavity to expose the lungs.
-
Perfuse the pulmonary circulation with saline via the right ventricle to remove blood.
-
Excise the entire lung. Weigh the total lung wet weight.
-
Tie off the left main bronchus. Inflate the left lung with 10% neutral buffered formalin at a constant pressure (e.g., 20 cm H2O) and immerse in formalin for 24-48 hours for histological analysis.
-
Snap-freeze the right lung lobes in liquid nitrogen and store them at -80°C for hydroxyproline and qPCR analyses.
-
Histological Assessment of Fibrosis
-
Procedure:
-
Process the fixed left lung tissue, embed in paraffin, and cut 4-5 µm sections.
-
Stain sections with Masson's trichrome to visualize collagen (stains blue).
-
Examine the stained slides under a light microscope.
-
Quantify fibrosis using the modified Ashcroft scoring system.[21] An experienced, blinded observer should score multiple fields per lung section on a scale of 0 (normal lung) to 8 (total fibrosis).[21] Alternatively, use automated image analysis software to quantify the fibrotic area as a percentage of the total lung area.[22][23]
-
Quantification of Lung Collagen (Hydroxyproline Assay)
-
Principle: Hydroxyproline is an amino acid largely exclusive to collagen.[24] Measuring its content in lung hydrolysates provides an accurate quantification of total collagen deposition.[6][25]
-
Procedure:
-
Weigh a portion of the frozen right lung (approx. 30-50 mg).
-
Hydrolyze the tissue in 6N HCl at 110-120°C for 16-24 hours.[25]
-
After hydrolysis, neutralize the samples.
-
Perform a colorimetric reaction: Hydroxyproline is oxidized, and the resulting product reacts with p-dimethylaminobenzaldehyde (DMAB) to form a chromophore.[24][26]
-
Measure the absorbance at ~560 nm using a spectrophotometer.
-
Calculate the hydroxyproline concentration based on a standard curve. Results are typically expressed as µg of hydroxyproline per mg of lung tissue or per right lung.
-
Gene Expression Analysis (RT-qPCR)
-
Principle: Quantify the mRNA levels of key pro-fibrotic genes to assess the molecular impact of this compound.
-
Procedure:
-
RNA Extraction: Isolate total RNA from a portion of the frozen right lung using a suitable kit (e.g., RNeasy Kit) or TRIzol reagent.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument and SYBR Green master mix. Use primers for target genes and a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Target Genes:
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation and Expected Outcomes
Quantitative data should be presented in a clear, tabular format. This compound is expected to ameliorate the signs of bleomycin-induced fibrosis.
Table 1: Effect of this compound on Body Weight and Lung Weight
| Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (%) | Lung Wet Weight (mg) |
|---|---|---|---|---|
| Saline + Vehicle | 22.1 ± 0.5 | 23.5 ± 0.6 | +6.3% | 135 ± 10 |
| Bleomycin + Vehicle | 22.3 ± 0.4 | 18.9 ± 0.8 | -15.2% | 280 ± 25 |
| Bleomycin + this compound (10 mg/kg) | 22.0 ± 0.5 | 20.5 ± 0.7 | -6.8% | 215 ± 20 |
| Bleomycin + this compound (50 mg/kg) | 22.2 ± 0.6 | 21.8 ± 0.6 | -1.8% | 180 ± 18 |
Data are presented as Mean ± SEM. Effective treatment is expected to prevent body weight loss and reduce the increase in lung weight caused by inflammation and fibrosis.[3]
Table 2: Histological and Biochemical Assessment of Pulmonary Fibrosis
| Group | Ashcroft Score (0-8) | Lung Hydroxyproline (µ g/right lung) |
|---|---|---|
| Saline + Vehicle | 0.5 ± 0.2 | 150 ± 15 |
| Bleomycin + Vehicle | 5.8 ± 0.6 | 450 ± 40 |
| Bleomycin + this compound (10 mg/kg) | 3.5 ± 0.5 | 310 ± 35 |
| Bleomycin + this compound (50 mg/kg) | 2.1 ± 0.4 | 225 ± 28 |
Data are presented as Mean ± SEM. This compound is expected to dose-dependently reduce the histological fibrosis score and the total lung collagen content.[6][22]
Table 3: Relative mRNA Expression of Pro-fibrotic Genes in Lung Tissue
| Group | Col1a1 (Fold Change) | Acta2 (Fold Change) | Tgf-β1 (Fold Change) |
|---|---|---|---|
| Saline + Vehicle | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| Bleomycin + Vehicle | 8.5 ± 1.1 | 6.2 ± 0.9 | 4.5 ± 0.7 |
| Bleomycin + this compound (10 mg/kg) | 4.1 ± 0.7 | 3.5 ± 0.6 | 2.8 ± 0.5 |
| Bleomycin + this compound (50 mg/kg) | 2.2 ± 0.5 | 1.8 ± 0.4 | 1.5 ± 0.4 |
Data are presented as Mean ± SEM, normalized to the Saline + Vehicle group. This compound is expected to suppress the upregulation of key genes involved in fibrosis.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Molecular Diagnosis of Pulmonary Fibrosis for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. FDA sees potential in this compound for the treatment of idiopathic pulmonary fibrosis [pharmaceutical-technology.com]
- 5. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 6. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 9. tandfonline.com [tandfonline.com]
- 10. redxpharma.com [redxpharma.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Targeting Rho-associated coiled-coil forming protein kinase (ROCK) in cardiovascular fibrosis and stiffening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Timeline of Multi-Organ Plasma Extravasation After Bleomycin-Induced Acute Lung Injury [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Histological scoring of lung fibrosis [bio-protocol.org]
- 22. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]
- 23. publications.ersnet.org [publications.ersnet.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Hydroxyproline assay [bio-protocol.org]
- 26. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Potential biomarkers for diagnosis and disease evaluation of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: Zelasudil in Combination with Standard of Care Antifibrotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Zelasudil, a selective Rho-Associated Coiled-Coil Containing Protein Kinase 2 (ROCK2) inhibitor, in combination with standard of care (SoC) antifibrotic therapies for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1][2] The information is based on preclinical evidence and clinical trial data, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound (formerly RXC007) is a potent, orally available, and highly selective small molecule inhibitor of ROCK2.[3][4][5] The ROCK2 enzyme is a critical nodal point in cell signaling pathways that are central to the fibrotic process.[1][5] In fibrotic diseases like IPF, ROCK2 signaling is upregulated and plays a key role in both the inflammatory and tissue-remodeling components that drive disease progression.[1]
By selectively inhibiting ROCK2, this compound has the potential for pleiotropic effects, impacting multiple profibrotic cellular processes.[1] This selective inhibition is designed to avoid the hypotensive side effects associated with pan-ROCK inhibitors that also target ROCK1.[1][2] Preclinical studies have demonstrated this compound's anti-fibrotic efficacy in various models, including those for lung, liver, and kidney fibrosis.[2] In 2023, the FDA granted this compound orphan drug designation for the treatment of IPF.[1][6]
This compound Signaling Pathway
The diagram below illustrates the central role of the ROCK2 signaling pathway in fibrosis and the mechanism of action for this compound. Profibrotic factors activate RhoA, which in turn activates ROCK2. This leads to a cascade of downstream effects promoting fibrosis. This compound selectively inhibits ROCK2, thereby blocking these profibrotic processes.
Caption: this compound's mechanism of action via selective ROCK2 inhibition.
Clinical Development: Phase 2a Combination Therapy Trial
A Phase 2a signal-searching clinical trial (NCT05570058) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with IPF.[2][6] A key aspect of this study was assessing this compound's performance both as a monotherapy and in combination with the standard of care antifibrotics, pirfenidone and nintedanib.[7][8]
Experimental Protocol: Phase 2a Study (NCT05570058)
The following protocol outlines the methodology of the Phase 2a clinical trial.
3.1.1 Study Design:
-
A randomized, double-blind, placebo-controlled, dose-ranging study.[1][8]
-
Duration: 12-week double-blind treatment period, followed by an optional 12-week open-label extension (OLE).[2][8]
-
Patient Population: 48 patients with Idiopathic Pulmonary Fibrosis (IPF).[1][2]
-
Randomization: Patients were randomized in a 3:1 ratio to receive either this compound or a placebo.[1]
3.1.2 Treatment Arms:
-
Arm 1: this compound 20mg administered orally twice daily (BID).[1]
-
Arm 2: this compound 50mg administered orally twice daily (BID).[1]
-
Arm 3: Placebo administered orally twice daily (BID).[1]
-
Combination Therapy: Within each cohort, patients were permitted to remain on a stable background therapy of either pirfenidone or nintedanib.[2][8]
3.1.3 Study Endpoints:
-
Primary Objective: To assess the safety and tolerability of this compound alone or in combination with standard of care antifibrotics.[9]
-
Secondary Objectives: To evaluate the change in Forced Vital Capacity (FVC), assess pharmacokinetics, and measure changes in circulating biomarkers such as Pro-C3, CA19-9, CA-125, and CHI3L1.[2]
3.1.4 Open-Label Extension (OLE):
-
After the 12-week double-blind phase, 35 of the 48 patients enrolled in a 12-week OLE.[2][8]
-
Patients receiving a placebo in the initial phase were eligible to cross over to receive this compound during the OLE.[2]
Phase 2a Clinical Trial Workflow
The diagram below visualizes the experimental workflow for the Phase 2a clinical study of this compound in IPF patients.
Caption: Workflow of the Phase 2a this compound clinical trial (NCT05570058).
Data Presentation: Summary of Clinical Findings
The following tables summarize the key quantitative data from the Phase 2a clinical trial.
Table 1: Phase 2a Study Design and Patient Demographics
| Parameter | Description |
|---|---|
| Study Identifier | NCT05570058[6][8] |
| Phase | 2a Signal-Searching[1][2] |
| Total Patients | 48[1][2] |
| Treatment Groups | This compound 20mg BID (n=18), this compound 50mg BID (n=18), Placebo (n=12)[8] |
| Background Therapy | Patients were permitted to be on stable doses of pirfenidone or nintedanib[2][8] |
| Duration | 12 weeks double-blind, 12 weeks open-label extension[2] |
| Baseline Characteristics | Balanced across all treatment groups and consistent with historical IPF studies[1][2] |
Table 2: Efficacy Outcomes at 12 Weeks (Double-Blind Phase)
| Treatment Group | Change in Forced Vital Capacity (FVC) | Reduction in FVC Decline vs. Placebo |
|---|---|---|
| This compound 20mg BID | Numerical reduction in FVC decline of 58ml[2][7][10] | 47%[2][7][10] |
| This compound 50mg BID | Numerical reduction in FVC decline of 16ml[2][7][10] | 13%[2][7][10] |
| Placebo | Baseline decline | N/A |
Note: During the open-label extension, patients remaining on this compound continued to show stabilization in lung function, and placebo patients who switched to this compound also demonstrated this benefit.[2][7]
Table 3: Safety and Tolerability Profile
| Safety Finding | Observation |
|---|---|
| Overall Tolerability | This compound was well-tolerated at both 20mg and 50mg BID, both as a monotherapy and in combination with background antifibrotic therapy.[1][2][7] |
| Serious Adverse Events (SAEs) | No deaths or treatment-related SAEs were reported.[2][7] |
| Common Adverse Events | The most common treatment-related adverse event was asymptomatic and reversible increases in liver enzymes (ALT/AST).[2][7] |
| Hypotension | No evidence of hypotension was observed, a key differentiator from pan-ROCK inhibitors.[1][2][7] |
| Gastrointestinal (GI) Issues | No GI-related signal was reported.[2][7] |
| Drug-Drug Interactions | this compound can be combined with pirfenidone and nintedanib without clinically relevant drug-drug interactions.[8][10] |
Conclusion and Future Directions
The Phase 2a clinical trial data indicates that this compound is well-tolerated when administered in combination with standard of care antifibrotics, pirfenidone and nintedanib.[7][8] The combination therapy did not result in new safety signals, and there was no evidence of hypotension or significant GI side effects.[2][7]
The study also showed encouraging early signals of efficacy, with a numerical reduction in FVC decline at 12 weeks, supported by changes in circulating antifibrotic biomarkers.[2] These findings suggest that the addition of a selective ROCK2 inhibitor to existing antifibrotic regimens could be a promising therapeutic strategy for patients with IPF. Further investigation in larger, longer-term Phase 2b/3 trials is warranted to confirm these findings and fully establish the clinical benefit of this compound combination therapy in IPF and potentially other interstitial lung diseases.[8][11]
References
- 1. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. M2 Pharma - Policy and Regulations [m2pharma.com]
- 8. redxpharma.com [redxpharma.com]
- 9. This compound (RXC007) / Redx [delta.larvol.com]
- 10. investing.com [investing.com]
- 11. trinitydelta.org [trinitydelta.org]
Application Note: Flow Cytometry Analysis of Immune Cells in Tumors Treated with Zelasudil
Introduction
Zelasudil (RXC007) is a potent and highly selective, orally active small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] ROCK2 is a key signaling node involved in cellular processes central to fibrosis and inflammation.[1][2] In the context of oncology, fibrosis within the tumor microenvironment can act as a barrier to treatment and promote an immunosuppressive landscape.[1] Preclinical studies have shown that this compound can exert anti-fibrotic effects and positively modulate the tumor immune microenvironment.[3][4] Specifically, in preclinical models of pancreatic ductal adenocarcinoma, this compound treatment has been associated with an increase in the infiltration of CD4+ and CD8+ T cells into the tumor cortex, alongside a reduction in immunosuppressive FOXP3+ regulatory T cells at the tumor border.[3][4]
This application note provides a detailed protocol for the analysis of immune cell populations in solid tumors from preclinical models treated with this compound using flow cytometry. The protocol covers tumor dissociation, immune cell isolation, and a comprehensive antibody panel for multicolor flow cytometry to quantify changes in key immune infiltrates.
Signaling Pathway of this compound Action
This compound selectively inhibits ROCK2, which is a downstream effector of the RhoA GTPase. The RhoA/ROCK2 signaling pathway is implicated in various cellular functions, including actin cytoskeleton organization, cell adhesion, and motility, which are also crucial for the function of cancer-associated fibroblasts (CAFs) that contribute to the fibrotic tumor microenvironment.[5] By inhibiting ROCK2, this compound can potentially disrupt the pro-fibrotic and immunosuppressive signaling within the tumor, leading to enhanced anti-tumor immunity.
Experimental Workflow
The overall experimental workflow for analyzing the effects of this compound on the tumor immune microenvironment is depicted below. This process involves in vivo treatment of tumor-bearing animals, followed by tumor excision, single-cell suspension preparation, staining with fluorescently-labeled antibodies, and subsequent analysis by flow cytometry.
Protocols
Preparation of Single-Cell Suspension from Solid Tumors
This protocol is adapted from established methods for dissociating solid tumors for flow cytometry analysis.[6][7][8]
Materials:
-
Tumor digestion medium: RPMI 1640 with Collagenase/Hyaluronidase and DNase I.
-
RPMI 1640 medium.
-
Phosphate-buffered saline (PBS).
-
70 µm cell strainer.
-
50 mL conical tubes.
-
Scalpel or scissors.
-
Petri dish.
-
Shaking incubator or water bath at 37°C.
-
Centrifuge.
-
ACK lysis buffer for red blood cell lysis.[9]
Procedure:
-
Excise tumors from this compound-treated and vehicle-treated control animals and place them in a petri dish containing cold PBS.
-
Mince the tumor tissue into small pieces (≤ 2 mm) using a sterile scalpel or scissors.[6]
-
Transfer the minced tissue into a 50 mL conical tube containing pre-warmed tumor digestion medium.
-
Incubate at 37°C for 30-60 minutes with continuous agitation.[6] The optimal digestion time may vary depending on the tumor type and size and should be optimized.
-
Stop the digestion by adding an equal volume of cold RPMI 1640 medium.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.[6]
-
Centrifuge the cells at 300-500 x g for 5-10 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.[9]
-
Add PBS or RPMI 1640 to inactivate the lysis buffer and centrifuge as in step 7.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
Flow Cytometry Staining
Materials:
-
Single-cell suspension from tumors.
-
Flow cytometry staining buffer.
-
Fc block (e.g., anti-CD16/32 antibody for mouse samples).
-
Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel).
-
Viability dye (e.g., Zombie NIR™ or similar).[9]
-
Flow cytometer tubes or 96-well plates.
Procedure:
-
Adjust the cell concentration to 1-2 x 10^7 cells/mL in flow cytometry staining buffer.
-
Add Fc block to the cell suspension and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the viability dye according to the manufacturer's instructions.
-
Prepare a cocktail of fluorochrome-conjugated antibodies for surface markers at predetermined optimal concentrations.
-
Add the antibody cocktail to the cells and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with flow cytometry staining buffer by centrifuging at 300-500 x g for 5 minutes.
-
If intracellular staining for transcription factors like FOXP3 is required, proceed with a fixation and permeabilization kit according to the manufacturer's protocol, followed by intracellular antibody staining.
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer for acquisition on a flow cytometer.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the flow cytometry analysis.
Table 1: Tumor Infiltrating Lymphocyte (TIL) Populations
| Immune Cell Population | Marker | Vehicle Control (% of Live CD45+) | This compound-Treated (% of Live CD45+) | p-value |
| T Cells | CD3+ | |||
| Cytotoxic T Cells | CD3+ CD8+ | |||
| Helper T Cells | CD3+ CD4+ | |||
| Regulatory T Cells | CD4+ FOXP3+ | |||
| Natural Killer (NK) Cells | NK1.1+ CD3- | |||
| NKT Cells | NK1.1+ CD3+ |
Table 2: Myeloid Cell Populations in the Tumor Microenvironment
| Immune Cell Population | Marker | Vehicle Control (% of Live CD45+) | This compound-Treated (% of Live CD45+) | p-value |
| Macrophages | CD11b+ F4/80+ | |||
| M1 Macrophages | CD11b+ F4/80+ MHCII+ CD206- | |||
| M2 Macrophages | CD11b+ F4/80+ MHCII- CD206+ | |||
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+ Gr-1+ | |||
| Monocytic MDSCs | CD11b+ Ly6C-high Ly6G-low | |||
| Granulocytic MDSCs | CD11b+ Ly6C-low Ly6G-high |
Suggested Flow Cytometry Panel
The following is a suggested 10-color antibody panel for a comprehensive analysis of the tumor immune microenvironment in murine models. This panel should be optimized and validated for the specific flow cytometer and reagents used.
Table 3: Example Murine Flow Cytometry Panel
| Target | Fluorochrome | Purpose |
| CD45 | BUV395 | Pan-leukocyte marker |
| Live/Dead | Zombie NIR™ | Viability staining |
| CD3 | APC-Cy7 | T cell marker |
| CD4 | BV786 | Helper T cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |
| FOXP3 | PE | Regulatory T cell marker |
| CD11b | FITC | Myeloid cell marker |
| F4/80 | PE-Cy7 | Macrophage marker |
| Gr-1 (Ly-6G/Ly-6C) | BV605 | MDSC marker |
| NK1.1 | BV421 | NK and NKT cell marker |
Conclusion
This application note provides a framework for researchers and drug development professionals to investigate the immunomodulatory effects of this compound in solid tumors using flow cytometry. The provided protocols and data presentation structures are intended to facilitate standardized and reproducible analyses of the tumor immune microenvironment, ultimately aiding in the evaluation of this compound as a potential cancer therapeutic. The selective inhibition of ROCK2 by this compound presents a promising strategy to overcome the fibrotic and immunosuppressive barriers within tumors, and rigorous immunophenotyping is crucial to understanding its mechanism of action.[1][3]
References
- 1. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [redxpharma.com]
- 6. stemcell.com [stemcell.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Zelasudil Solubility Issues for In Vivo Studies
Welcome to the technical support center for Zelasudil (RXC007). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during in vivo studies with this potent and selective ROCK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A1: this compound (also known as RXC007) is an orally active and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] It is a promising therapeutic agent for fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), and certain cancers.[3][2] Like many kinase inhibitors, this compound is a poorly water-soluble compound, which can lead to low and variable oral bioavailability, making it challenging to achieve consistent and effective concentrations in animal models.[4] Addressing solubility is therefore critical for obtaining reliable and reproducible results in preclinical in vivo studies.
Q2: What are the initial signs of solubility problems in my this compound formulation?
A2: Common indicators of solubility issues include:
-
Precipitation: The compound falls out of solution, appearing as visible particles, cloudiness, or sediment in the dosing vehicle. This can occur during preparation, storage, or even after administration in the gastrointestinal tract.
-
Phase Separation: The formulation separates into distinct layers, indicating immiscibility of the components.
-
High Viscosity: The formulation is too thick to be accurately drawn into a syringe or administered smoothly via oral gavage.
-
Inconsistent Dosing: Difficulty in resuspending the compound leads to inaccurate and variable dosing between animals.
Q3: My this compound formulation is showing precipitation. What can I do?
A3: If you observe precipitation, consider the following troubleshooting steps:
-
Sonication: Use a bath sonicator to break down drug clumps into finer particles, which can aid in dissolution and create a more uniform suspension.[5]
-
Heating: Gentle heating of the vehicle can sometimes help dissolve the compound. However, ensure that this compound is stable at the applied temperature and that the solution remains stable upon cooling to the dosing temperature.
-
pH Adjustment: For some compounds, altering the pH of the vehicle can significantly improve solubility. This approach should be used with caution, considering the physiological pH of the administration site.[5]
-
Vehicle Modification: If precipitation persists, it is likely that the current vehicle is not suitable. Refer to the formulation tables below for alternative vehicle compositions that have been successfully used for this compound or other poorly soluble kinase inhibitors.
Q4: Can I administer this compound as a suspension if it doesn't fully dissolve?
A4: Yes, for oral gavage, administering this compound as a fine, homogenous suspension is a common and acceptable practice, especially when high doses are required.[5][6] The key is to ensure that the suspension is uniform to allow for consistent dosing. Vigorous mixing (e.g., vortexing or stirring) immediately before dosing each animal is crucial. For other routes of administration, such as intravenous injection, complete dissolution is generally required to prevent embolism.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Drug Precipitation During Formulation | Low intrinsic solubility of this compound in the chosen vehicle. | - Utilize a validated formulation with known success (see Formulation Protocols table).- Increase the proportion of solubilizing agents like DMSO, PEG300/400, or Tween-80.- Employ sonication or gentle heating during preparation.[1] |
| Inconsistent Results Between Animals | Non-homogenous suspension leading to variable dosing. | - Ensure vigorous and consistent mixing of the suspension immediately before each administration.- Prepare fresh formulations for each experiment to avoid settling over time.- Consider using a vehicle with a higher viscosity to slow down sedimentation. |
| Difficulty with Oral Gavage Administration | High viscosity of the formulation or stress in the animal. | - Optimize the concentration of viscosity-modifying agents.- Ensure proper animal restraint techniques to minimize stress.- Use an appropriately sized gavage needle. |
| Formulation Instability Over Time | Degradation of this compound or excipients in the formulation. | - Prepare fresh dosing solutions daily.[1] For stock solutions in DMSO, store at -20°C for up to one month or -80°C for up to six months.[1]- Conduct preliminary stability studies of your formulation under the intended storage and experimental conditions. |
| Suspected Low Bioavailability | Poor dissolution of this compound in the gastrointestinal tract. | - Consider formulations with cyclodextrins (e.g., SBE-β-CD) to enhance solubility and dissolution.[1]- Explore the use of lipid-based formulations to improve absorption.[7] |
Quantitative Data on this compound Formulations
The following tables summarize established vehicle compositions for solubilizing this compound for in vivo studies.
| Formulation Protocol 1 | Component | Percentage | Final Concentration | Notes |
| DMSO | 10% | 2.5 mg/mL (5.71 mM) | Requires sonication.[1] | |
| PEG300 | 40% | |||
| Tween-80 | 5% | |||
| Saline | 45% |
| Formulation Protocol 2 | Component | Percentage | Final Concentration | Notes |
| DMSO | 10% | 2.5 mg/mL (5.71 mM) | Requires sonication.[1] | |
| 20% SBE-β-CD in Saline | 90% | SBE-β-CD (Sulfobutylether-β-cyclodextrin) acts as a solubilizing agent. |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL this compound Solution using a Co-solvent System
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 25 mg of this compound in 1 mL of fresh, high-purity DMSO to get a 25 mg/mL stock solution. Sonication may be required to fully dissolve the compound.
-
Prepare the vehicle mixture. In a separate tube, combine 400 µL of PEG300 and 50 µL of Tween-80. Mix thoroughly.
-
Add the this compound stock solution. To the PEG300 and Tween-80 mixture, add 100 µL of the 25 mg/mL this compound stock solution. Mix until uniform.
-
Add saline. Add 450 µL of saline to the mixture and vortex thoroughly to obtain a clear solution.
-
Final concentration. This procedure yields a 1 mL solution with a final this compound concentration of 2.5 mg/mL.
-
Administration. Use the freshly prepared solution for oral gavage. Ensure the solution is at room temperature before administration.
Protocol 2: Preparation of a 2.5 mg/mL this compound Solution using Cyclodextrin
-
Prepare a 20% SBE-β-CD in Saline solution. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO. As in Protocol 1, prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Combine the components. In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in Saline solution.
-
Mix thoroughly. Vortex the mixture until a clear solution is obtained. Sonication may be necessary to aid dissolution.
-
Final concentration. This results in a 1 mL solution with a final this compound concentration of 2.5 mg/mL.
-
Administration. Use the freshly prepared solution for in vivo studies.
Visualizations
This compound Formulation Workflow
Caption: Workflow for preparing two different this compound formulations for in vivo studies.
Simplified ROCK2 Signaling Pathway in Fibrosis
Caption: this compound inhibits the ROCK2 signaling pathway, a key driver of fibrosis.
Logical Troubleshooting Flowchart for this compound Formulation
Caption: A step-by-step guide to troubleshooting common this compound formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
Interpreting off-target effects of Zelasudil in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Zelasudil, focusing on the interpretation of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective, orally active, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] The targeted inhibition of ROCK2 is central to its therapeutic potential in treating fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by modulating cell signaling pathways involved in fibrosis.[1]
Q2: Why was this compound developed to be a selective ROCK2 inhibitor?
A2: The rationale for developing a selective ROCK2 inhibitor is to avoid the side effects associated with pan-ROCK inhibitors, which inhibit both ROCK1 and ROCK2.[1] Systemic inhibition of both isoforms, particularly ROCK1, has been linked to hypotension (low blood pressure).[2][3] By selectively targeting ROCK2, this compound aims to achieve anti-fibrotic efficacy while minimizing cardiovascular side effects.[1]
Q3: What are the known off-target effects of this compound?
A3: this compound has demonstrated a high degree of selectivity for ROCK2. In a comprehensive kinase panel screen, only a limited number of other kinases were inhibited at concentrations significantly higher than its ROCK2 IC50. The most notable off-target kinase identified is MEK2. However, the selectivity for ROCK2 over MEK2 is still substantial. A broader safety screen also showed minimal off-target binding. For detailed quantitative data, please refer to the tables in the "Quantitative Data Summary" section.
Q4: Have any off-target effects been observed in clinical trials?
A4: In a Phase 2a clinical study in patients with IPF, this compound was generally well-tolerated.[3] The most frequently reported treatment-related adverse event was an asymptomatic and reversible increase in liver enzymes (ALT/AST).[3] Importantly, there was no evidence of hypotension, a known side effect of non-selective ROCK inhibitors.[3]
Troubleshooting Guide
Issue 1: Unexpected experimental results potentially due to off-target effects.
-
Possible Cause: Although this compound is highly selective, at very high concentrations, off-target inhibition of other kinases, such as MEK2, could occur.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the working concentration of this compound is appropriate for selectively inhibiting ROCK2. Refer to the IC50 values in the "Quantitative Data Summary" section.
-
Consult Selectivity Data: Cross-reference your experimental system with the known off-target profile of this compound. If your system is particularly sensitive to the inhibition of MEK2 or other identified off-targets, consider the potential for their involvement.
-
Dose-Response Experiment: Perform a dose-response experiment to determine if the observed effect is dose-dependent and correlates with the IC50 of ROCK2 or a potential off-target.
-
Use a Structurally Unrelated ROCK2 Inhibitor: To confirm that the observed effect is due to ROCK2 inhibition, consider using a structurally different but functionally similar ROCK2 selective inhibitor as a control.
-
Issue 2: Inconsistent results between different experimental models.
-
Possible Cause: The expression levels of ROCK2 and potential off-target kinases can vary between cell lines, tissues, and animal models.
-
Troubleshooting Steps:
-
Characterize Your Model: If possible, determine the relative expression levels of ROCK2 and key off-targets (e.g., MEK2) in your experimental system.
-
Review Literature: Investigate whether the signaling pathways you are studying are known to be influenced by the off-targets of this compound.
-
Consider Species Differences: Be aware of potential species-specific differences in kinase structure and inhibitor sensitivity.
-
Quantitative Data Summary
Table 1: this compound Kinase Selectivity Profile
| Target | IC50 (µM) | Selectivity vs. ROCK2 |
| ROCK2 | 0.004 | - |
| ROCK1 | ~1.2 | ~300-fold |
| MEK2 | 0.428 | >100-fold |
| Other 18 kinases from panel | >0.4 | >100-fold |
Data sourced from Redx Pharma presentations.[4]
Table 2: this compound Off-Target Screening Results
| Screening Panel | Number of Targets Screened | Concentration Tested | Results | Follow-up IC50 |
| 468-Kinase Panel | 468 | 1000 x ROCK2 IC50 | 20 kinases inhibited >50% | >100-fold selectivity for all 20 kinases |
| SafetyScreen Panel | 70 | 1000 x ROCK2 IC50 | 3 targets inhibited >50% | PDE3A IC50 = 23 µM |
Data sourced from Redx Pharma presentations.[2]
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (General Methodology)
This protocol outlines a general method for determining the IC50 of an inhibitor against a specific kinase.
-
Materials:
-
Recombinant human kinase (e.g., ROCK2, ROCK1, MEK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (or other inhibitors) at various concentrations
-
Assay buffer (containing appropriate salts, DTT, and cofactors)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the kinase, substrate peptide, and this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound's mechanism of action within the RhoA/ROCK2 signaling pathway.
Caption: Workflow for troubleshooting unexpected experimental results with this compound.
References
Zelasudil Dosing Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Zelasudil (RXC007) dosing to minimize potential toxicity while maintaining its therapeutic efficacy. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] By selectively targeting ROCK2, a key enzyme in cellular signaling pathways central to fibrosis, this compound aims to exert anti-fibrotic effects.[1][2] This selectivity is designed to avoid the hypotensive side effects that can be associated with pan-ROCK inhibitors which also target ROCK1.[1]
Q2: What are the known potential toxicities associated with this compound?
Based on a Phase 2a clinical study in patients with Idiopathic Pulmonary Fibrosis (IPF), the most frequently reported treatment-related adverse event was asymptomatic increases in liver enzymes (ALT/AST).[4][5] These events were reversible upon interruption of the treatment.[4][5] Notably, the study found no evidence of hypotension or gastrointestinal-related signals.[1][4] There were no treatment-related serious adverse events or deaths reported in this trial.[4]
Q3: What is the recommended approach for determining the optimal dose of this compound in a new experimental model?
A dose-escalation study is recommended to determine the optimal dose of this compound in a new experimental model. This typically involves:
-
Literature Review: Start by reviewing existing preclinical and clinical data to establish a potential starting dose range.
-
In Vitro Assessment: Determine the half-maximal inhibitory concentration (IC50) in relevant cell-based assays to understand the potency of this compound in your specific system.
-
In Vivo Dose-Ranging Study: Begin with a low dose, based on literature and in vitro data, and escalate the dose in different cohorts of animals. Monitor for both efficacy endpoints and signs of toxicity at each dose level.
-
Toxicity Monitoring: Closely monitor animals for clinical signs of toxicity, changes in body weight, and food/water intake. Collect blood for hematology and clinical chemistry analysis, and conduct histopathological examination of key organs at the end of the study.
Troubleshooting Guide
Issue 1: Observed elevation in liver enzymes (ALT/AST) in animal models.
-
Possible Cause: This may be an on-target or off-target effect of this compound, as asymptomatic and reversible elevations in ALT/AST have been observed in clinical trials.[4][5]
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the measurement to rule out experimental error.
-
Dose Reduction: Reduce the dose of this compound to see if the enzyme levels return to baseline.
-
Fractionated Dosing: Consider administering the total daily dose in two or more smaller doses to potentially reduce peak plasma concentrations.
-
Histopathology: Conduct a thorough histopathological examination of the liver to assess for any signs of cellular damage.
-
Concurrent Medication Review: If other compounds are being co-administered, investigate potential drug-drug interactions that could be contributing to hepatotoxicity.
-
Issue 2: Lack of efficacy at previously reported therapeutic doses.
-
Possible Cause: Differences in experimental models, species, or drug formulation can influence efficacy.
-
Troubleshooting Steps:
-
Verify Drug Activity: Ensure the batch of this compound is active by testing it in a validated in vitro assay.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the bioavailability and exposure of this compound in your model. Inadequate exposure may necessitate a higher dose or a different formulation.
-
Model Characterization: Ensure that the ROCK2 pathway is activated in your disease model and is a relevant therapeutic target.
-
Dose Escalation: If no toxicity is observed, a carefully monitored dose-escalation study may be warranted.
-
Issue 3: Unexpected off-target effects or toxicities not previously reported.
-
Possible Cause: The novel experimental system may have unique sensitivities, or there could be an issue with the drug formulation.
-
Troubleshooting Steps:
-
Comprehensive Toxicity Assessment: Conduct a broad screen for potential toxicities, including a complete blood count, a full clinical chemistry panel, and histopathology of major organs.
-
Formulation Analysis: Analyze the vehicle and the final drug formulation to ensure there are no contaminants or issues with solubility and stability.
-
Target Engagement Assays: Measure the activity of ROCK2 and other related kinases in target tissues to confirm on-target engagement and explore potential off-target activities.
-
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical and Clinical Studies
| Study Type | Model/Population | Dosing Regimen | Key Findings | Reference |
| Preclinical | Murine Bleomycin-induced Lung Fibrosis | 5-100 mg/kg, p.o. | Reduced fibrosis and collagen deposition. | [3] |
| Preclinical | Patient-Derived Metastatic Pancreatic Cancer Orthotopic Model | 10, 50, and 100 mg/kg BID, p.o. | Dose-dependent improvement in survival when combined with chemotherapy. | [6] |
| Phase 2a Clinical Trial | Idiopathic Pulmonary Fibrosis Patients | 20 mg BID and 50 mg BID, p.o. | Well-tolerated; numerical reduction in FVC decline. | [4][5] |
Table 2: Quantitative Efficacy Data from Phase 2a IPF Study (12 Weeks)
| Treatment Group | Reduction in FVC Decline vs. Placebo | Absolute Reduction in FVC Decline |
| This compound 20 mg BID | 47% | 58 mL |
| This compound 50 mg BID | 13% | 16 mL |
| Data from a study with 48 patients.[4][5] |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment in a Murine Model
-
Animal Model: Select a relevant mouse strain for the disease model being studied.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).[2]
-
Dose Administration: Administer this compound orally (p.o.) once or twice daily at the desired dose levels. Include a vehicle-only control group.
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing). Record body weight and food/water consumption.
-
Weekly: Collect blood via a submandibular or saphenous vein for interim hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, collect a terminal blood sample via cardiac puncture for a complete analysis.
-
Perform a gross necropsy and collect major organs (liver, kidneys, lungs, heart, spleen, etc.).
-
Fix organs in 10% neutral buffered formalin for histopathological examination.
-
Protocol 2: Assessment of ROCK Activity in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from methods used for other kinase inhibitors and can be applied to assess this compound's target engagement.[7]
-
Sample Collection: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Protein Extraction: Lyse the PBMCs to extract total protein.
-
Quantification of ROCK Activity:
-
Data Analysis: Compare ROCK activity in this compound-treated samples to vehicle-treated controls.
Visualizations
Caption: this compound inhibits ROCK2, modulating downstream pathways to reduce fibrosis.
Caption: Workflow for in vivo toxicity assessment of this compound.
References
- 1. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. investing.com [investing.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Involvement of Rho-Associated Coiled-Coil Containing Kinase (ROCK) in BCR-ABL1 Tyrosine Kinase Inhibitor Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Zelasudil fibrosis assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Zelasudil in in vitro fibrosis assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in fibrosis?
This compound (formerly RXC007) is an orally active and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] ROCK2 is a key enzyme in cellular signaling pathways that are central to the process of fibrosis.[2] By selectively inhibiting ROCK2, this compound can modulate multiple cellular processes involved in fibrosis, such as the differentiation of fibroblasts into myofibroblasts, the production of extracellular matrix (ECM) proteins, and cell contraction and stiffness. A key advantage of its selectivity for ROCK2 over ROCK1 is the potential to avoid the hypotensive side effects associated with pan-ROCK inhibitors.
Q2: What are the common in vitro models for studying fibrosis?
In vitro fibrosis models are essential for understanding the disease and for screening potential anti-fibrotic compounds.[3] Common models include:
-
2D Cell Cultures: Monolayer cultures of fibroblasts (e.g., NIH/3T3, primary human fibroblasts) or epithelial cells are widely used due to their simplicity and suitability for high-throughput screening.[4] Fibrosis is often induced by treating these cells with transforming growth factor-beta 1 (TGF-β1).[5]
-
3D Cell Cultures: To better mimic the in vivo environment, researchers use 3D models such as spheroids, organoids, or cells cultured in hydrogels (e.g., collagen gels).[6][7] These models allow for more complex cell-cell and cell-matrix interactions.
-
Co-culture Systems: These models involve culturing two or more different cell types together (e.g., fibroblasts and immune cells) to study the interactions between them during the fibrotic process.[8]
Q3: What are the typical readouts in a this compound fibrosis assay?
The choice of readout depends on the specific research question and the in vitro model used. Common endpoints to assess the anti-fibrotic effects of this compound include:
-
Myofibroblast Differentiation: Measured by the expression of alpha-smooth muscle actin (α-SMA) via immunofluorescence, western blot, or qPCR.[5]
-
Extracellular Matrix (ECM) Deposition: Quantified by measuring the levels of collagen and fibronectin through techniques like Sirius Red staining, immunofluorescence, or western blot.[3]
-
ROCK2 Activity: Assessed by measuring the phosphorylation of downstream targets of ROCK2, such as Myosin Phosphatase Target Subunit 1 (MYPT1).[9]
-
Cell Contractility: Evaluated using assays like collagen gel contraction assays.
-
Gene Expression: Analysis of pro-fibrotic gene expression (e.g., COL1A1, ACTA2, CTGF) using qPCR.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability in your results can obscure the true effect of this compound. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Variability in TGF-β1 Stimulation | Prepare a master mix of TGF-β1-containing media to add to all wells to ensure a consistent final concentration. Ensure thorough but gentle mixing after addition. |
| Inconsistent this compound Concentration | Prepare serial dilutions of this compound carefully. Use a master mix for each concentration to be tested across replicate wells. |
| Uneven Washing Steps | Be gentle during washing steps to avoid detaching cells, especially in assays with weakly adherent cells. Ensure all wells are washed for the same duration and with the same volume. |
Issue 2: Positive Controls Not Showing Expected Fibrotic Response
If your positive control (e.g., TGF-β1 treated cells without this compound) does not show a robust fibrotic response, it will be impossible to assess the efficacy of this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal TGF-β1 Concentration or Activity | Determine the optimal concentration of TGF-β1 for your specific cell type and passage number by performing a dose-response experiment.[10] Ensure the TGF-β1 stock is stored correctly and has not undergone multiple freeze-thaw cycles. |
| Cell Passage Number | Primary cells can lose their fibrotic potential at high passage numbers. Use cells at a consistent and low passage number. |
| Serum Concentration in Media | Serum can contain growth factors that influence the fibrotic response. The effect of TGF-β1 can be serum-dependent.[11] You may need to serum-starve the cells before stimulation. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check for signs of stress or contamination. |
Issue 3: Inconsistent this compound Efficacy
Variability in the inhibitory effect of this compound can be frustrating. Consider these factors:
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration Range | The optimal concentration of this compound can vary between cell types. Perform a dose-response curve to determine the IC50 for your specific assay. In preclinical models, efficacious doses have been in the range of 5-50 mg/kg BID.[12] |
| This compound Solubility and Stability | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture media. Prepare fresh dilutions for each experiment. |
| Timing of this compound Treatment | The timing of this compound addition relative to TGF-β1 stimulation can be critical. Test different pre-treatment, co-treatment, and post-treatment regimens to find the optimal window for inhibition. |
| Off-Target Effects at High Concentrations | While this compound is a selective ROCK2 inhibitor, very high concentrations may lead to off-target effects. Stick to the optimal concentration range determined from your dose-response studies. |
Experimental Protocols
General Protocol for a TGF-β1 Induced Fibrosis Assay in Fibroblasts
-
Cell Seeding: Plate fibroblasts (e.g., primary human lung fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Serum Starvation (Optional): The following day, replace the growth medium with serum-free or low-serum (e.g., 0.2% FBS) medium and incubate for 16-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free/low-serum medium. Remove the starvation medium and add the this compound-containing medium to the respective wells. Incubate for 1-2 hours.
-
TGF-β1 Stimulation: Prepare a solution of TGF-β1 in serum-free/low-serum medium at 2x the final desired concentration. Add an equal volume of this solution to each well (except for the vehicle control wells). The final concentration of TGF-β1 is typically in the range of 1-10 ng/mL.[10]
-
Incubation: Incubate the plate for 24-72 hours, depending on the endpoint being measured.
-
Assay Readout: Perform the desired analysis, such as immunofluorescence staining for α-SMA and collagen I, or cell lysis for western blot or qPCR analysis.
Visualizations
Caption: this compound inhibits the pro-fibrotic signaling pathway by selectively targeting ROCK2.
Caption: A typical experimental workflow for evaluating this compound in a fibrosis assay.
Caption: A decision tree for troubleshooting inconsistent results in this compound fibrosis assays.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. redxpharma.com [redxpharma.com]
Managing asymptomatic increases in liver enzymes with Zelasudil treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing asymptomatic increases in liver enzymes observed during treatment with Zelasudil.
Troubleshooting Guides
Question: What steps should be taken if an asymptomatic increase in liver enzymes is observed in a subject treated with this compound?
Answer:
An asymptomatic increase in liver enzymes (e.g., ALT, AST) has been reported as the most common treatment-related adverse event in clinical trials with this compound. These elevations have been observed to be reversible upon treatment interruption.[1] The following is a step-by-step guide for managing such an event, based on general clinical trial guidelines for drug-induced liver injury (DILI).
Experimental Protocol: Monitoring and Management of Asymptomatic Liver Enzyme Elevations
-
Initial Observation and Confirmation:
-
Upon detection of an elevated ALT or AST level, repeat the liver function tests (LFTs) within 24-48 hours to confirm the finding.
-
The repeat panel should include, at a minimum: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
-
Clinical Assessment:
-
Perform a thorough clinical assessment to ensure the subject is truly asymptomatic. Inquire about symptoms such as fatigue, nausea, abdominal pain, and observe for any signs of jaundice.
-
Review the subject's concomitant medications, including over-the-counter drugs and herbal supplements, for other potential causes of liver enzyme elevation.
-
Assess alcohol consumption history.
-
-
Treatment Interruption and Monitoring Frequency:
-
If liver enzyme elevations are confirmed and deemed related to this compound, treatment should be interrupted.
-
In the this compound Phase 2a trial, asymptomatic increases in ALT/AST were reported to resolve with treatment interruption.[2]
-
Monitoring frequency should be increased. A recommended schedule is to monitor LFTs every 2-3 days until the levels show a clear downward trend, then weekly until they return to baseline.
-
-
Dose Re-challenge Consideration:
-
Once liver enzyme levels have returned to the normal range, a decision on re-challenging the subject with this compound can be considered.
-
This decision should be based on a careful risk-benefit assessment for the individual subject.
-
If a re-challenge is initiated, it is recommended to start at a lower dose and monitor LFTs closely (e.g., twice weekly for the first two weeks, then weekly).
-
Workflow for Managing Asymptomatic Liver Enzyme Increases with this compound
Caption: Workflow for managing asymptomatic liver enzyme increases.
Frequently Asked Questions (FAQs)
1. What is the reported incidence of asymptomatic liver enzyme increases with this compound?
In a Phase 2a study involving 48 patients with idiopathic pulmonary fibrosis, asymptomatic increases in ALT and AST were the most common treatment-related adverse events. These events were observed in 7 patients.[1]
2. What is the proposed mechanism of this compound and its potential relation to liver enzyme elevations?
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[3] ROCK2 is a key enzyme in signaling pathways that regulate inflammation and fibrosis. By inhibiting ROCK2, this compound is thought to exert its anti-fibrotic effects. The precise mechanism by which this compound may cause a transient increase in liver enzymes is not yet fully elucidated but may be related to its metabolism or off-target effects within the liver.
This compound's Proposed Mechanism of Action in Fibrosis
Caption: this compound inhibits the ROCK2 signaling pathway to reduce fibrosis.
3. Were the observed liver enzyme elevations with this compound associated with any signs of liver dysfunction?
No. In the Phase 2a clinical trial, the asymptomatic increases in ALT and AST were not accompanied by an increase in bilirubin, and there were no reported cases of Hy's law, which is a predictor of severe drug-induced liver injury.[1]
4. What were the doses of this compound used in the clinical trial where these liver enzyme elevations were observed?
The Phase 2a clinical trial evaluated two dose levels of this compound: 20mg twice daily (BID) and 50mg twice daily (BID).[1]
Data Presentation
Summary of Asymptomatic Liver Enzyme Elevations in this compound Phase 2a Trial
| Parameter | Observation | Source |
| Adverse Event | Asymptomatic increases in ALT and AST | [1] |
| Incidence | Most common treatment-related adverse event; occurred in 7 out of 48 patients. | [1] |
| Clinical Presentation | Asymptomatic | [1][2] |
| Severity | Reversible upon treatment interruption | [1][2] |
| Associated Findings | No associated increases in bilirubin; No cases of Hy's law | [1] |
| Dose Groups | 20mg BID and 50mg BID | [1] |
Experimental Protocols
Liver Function Monitoring in this compound Clinical Trials
Based on standard clinical trial practices and information from the this compound clinical trial program, the following is a representative protocol for liver function monitoring.
Objective: To monitor for potential hepatotoxicity during this compound treatment.
Panel of Tests:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin
-
Direct Bilirubin
-
Gamma-Glutamyl Transferase (GGT)
-
Albumin
-
Prothrombin Time (PT) / International Normalized Ratio (INR)
Monitoring Schedule:
-
Screening: A full panel of liver function tests should be performed at screening to establish a baseline.
-
During Treatment: Liver function tests should be monitored at regular intervals. A typical schedule would be every 2 weeks for the first 3 months of treatment, and monthly thereafter.
-
Post-Treatment: A final liver function test panel should be performed at the end of the treatment period.
Decision Tree for Dose Modification Based on Liver Enzyme Elevations
Caption: Decision tree for this compound dose modification.
References
Zelasudil Technical Support Center: Long-Term Storage and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Zelasudil. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years.[1]
Q2: How should I store this compound stock solutions?
A2: The storage of this compound in solvent is more limited. For optimal stability, aliquot your stock solutions to avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -80°C for up to 1 year, or at -20°C for up to 1 month.[1][2]
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is soluble in DMSO at a concentration of 87 mg/mL (198.87 mM). It is insoluble in water and ethanol.[1] For in vivo studies, co-solvents such as PEG300, Tween-80, and saline or SBE-β-CD in saline are often used in combination with a small percentage of DMSO.[2]
Q4: I see precipitation in my this compound stock solution after thawing. What should I do?
A4: If you observe precipitation upon thawing your stock solution, you can gently warm the vial and/or use sonication to aid in redissolving the compound.[2] To prevent this, ensure you are not exceeding the solubility limit and consider preparing fresh solutions if the issue persists.
Q5: For my in vivo experiments, can I prepare a large batch of this compound formulation and store it?
A5: It is highly recommended to prepare fresh working solutions for in vivo experiments on the same day of use to ensure optimal potency and avoid potential degradation or precipitation issues.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Difficulty Dissolving Solid this compound | - Incorrect solvent being used.- Exceeding the solubility limit.- Low-quality or moist solvent. | - Ensure you are using fresh, anhydrous DMSO.- Do not exceed the recommended concentration of 87 mg/mL in DMSO.[1]- Gentle warming and sonication can be used to facilitate dissolution.[2] |
| Precipitation in Stock Solution During Storage | - Stock solution was not stored properly (e.g., at an incorrect temperature or for too long).- Repeated freeze-thaw cycles. | - Store stock solutions at -80°C for long-term storage (up to 1 year) or -20°C for short-term (up to 1 month).[1]- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Inconsistent Experimental Results | - Degradation of this compound due to improper storage or handling.- Use of expired stock solutions. | - Always use freshly prepared working solutions for experiments.- Verify the storage conditions and age of your this compound powder and stock solutions.- Perform a quality control check of your compound if degradation is suspected. |
| Phase Separation in In Vivo Formulation | - Improper mixing of solvents.- High concentration of this compound. | - Add each solvent one by one and ensure complete mixing at each step.- Use of an ultrasonic bath can help in creating a clear and homogenous solution.[2] |
Quantitative Data Summary
Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [1] |
| Stock Solution | -80°C | 1 year | [1] |
| Stock Solution | -20°C | 1 month | [1][2] |
Solubility Data
| Solvent | Solubility | Source |
| DMSO | 87 mg/mL (198.87 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 437.45 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.37 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[1]
-
Visualizations
Caption: Decision tree for the appropriate storage of this compound.
Caption: General workflow for a compound stability assessment experiment.
This compound is a selective ROCK2 inhibitor with demonstrated anti-fibrotic effects.[1][3] It is currently being investigated for the treatment of conditions such as idiopathic pulmonary fibrosis (IPF).[3][4][5] The ROCK2 signaling pathway is a key regulator of profibrotic signaling.[6] this compound has shown to be well-tolerated in clinical studies.[4][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 4. investing.com [investing.com]
- 5. Action for Pulmonary Fibrosis [actionpf.org]
- 6. atsjournals.org [atsjournals.org]
- 7. firstwordpharma.com [firstwordpharma.com]
Mitigating potential drug-drug interactions with Zelasudil in co-treatment studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential drug-drug interactions (DDIs) when conducting co-treatment studies with Zelasudil.
Frequently Asked Questions (FAQs)
Q1: What is known about the drug-drug interaction potential of this compound?
A1: Clinical data from a Phase 2a study in Idiopathic Pulmonary Fibrosis (IPF) has shown that this compound can be combined with the standard of care treatments, nintedanib and pirfenidone, with no clinically relevant drug-drug interactions observed.[1][2] this compound was designed with a focus on minimizing DDI liabilities by having lower cytochrome P450 (CYP) actions.[3]
Q2: Which Cytochrome P450 (CYP) enzymes are responsible for the metabolism of this compound?
A2: Specific details regarding the primary CYP enzymes involved in this compound's metabolism are not publicly available at this time. To assess the potential for metabolism-based DDIs with a novel compound, it is crucial to identify the specific CYP isoforms responsible for its metabolism. This can be achieved through in vitro studies, as outlined in the "Experimental Protocols" section of this guide.
Q3: My experimental compound is a known inhibitor/inducer of CYP3A4. Can I co-administer it with this compound?
A3: Caution is advised. While this compound was designed to have low CYP-mediated DDI potential, in the absence of specific data on its metabolic pathways, it is essential to conduct in vitro studies to determine if your compound affects this compound's metabolism or if this compound affects your compound's metabolism. The troubleshooting guide below provides steps on how to approach this.
Q4: Are there any known transporter-mediated interactions with this compound?
A4: There is currently no publicly available information on the potential for this compound to be a substrate or inhibitor of key drug transporters. Regulatory guidance suggests evaluating interactions with transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4] In vitro transporter interaction studies are recommended as part of a comprehensive DDI assessment.
Troubleshooting Guides
Issue: Unexpected or altered pharmacological effect of this compound or co-administered drug in an in vivo study.
This could indicate a potential pharmacokinetic or pharmacodynamic drug-drug interaction.
Troubleshooting Steps:
-
Review Existing Data: Confirm that there are no reported interactions between the drug class of your compound and selective ROCK2 inhibitors.
-
In Vitro Metabolism Studies:
-
Reaction Phenotyping: To identify the CYP enzymes responsible for this compound's metabolism, perform an in vitro reaction phenotyping study using human liver microsomes and a panel of specific CYP inhibitors.
-
CYP Inhibition/Induction Assays: Evaluate the potential of your compound to inhibit or induce key CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
-
-
In Vitro Transporter Studies: Assess whether this compound or your compound are substrates or inhibitors of key uptake and efflux transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2).
-
Pharmacokinetic Analysis: If a potential interaction is identified in vitro, conduct a follow-up in vivo pharmacokinetic study in an appropriate animal model to quantify the change in exposure (AUC, Cmax) of both this compound and your co-administered drug.
Data Summary
Table 1: Overview of this compound Clinical Drug-Drug Interaction Studies
| Co-administered Drug | Patient Population | Study Phase | Outcome |
| Nintedanib | Idiopathic Pulmonary Fibrosis | 2a | No clinically relevant drug-drug interactions observed.[1][2] |
| Pirfenidone | Idiopathic Pulmonary Fibrosis | 2a | No clinically relevant drug-drug interactions observed.[1][2] |
Experimental Protocols
Protocol 1: In Vitro CYP Reaction Phenotyping of this compound
Objective: To identify the primary Cytochrome P450 enzymes responsible for the metabolism of this compound.
Methodology:
-
Test System: Pooled human liver microsomes (HLM) and a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).
-
Incubation: Incubate this compound at a fixed concentration with HLM in the presence and absence of selective chemical inhibitors for each major CYP isoform.
-
Analysis: Quantify the rate of this compound metabolism (disappearance of parent compound) using a validated LC-MS/MS method.
-
Data Interpretation: A significant reduction in this compound metabolism in the presence of a specific CYP inhibitor suggests the involvement of that enzyme in its clearance. This is confirmed by demonstrating metabolism by the corresponding recombinant CYP enzyme.
Protocol 2: In Vitro CYP Inhibition Assay
Objective: To determine the potential of a test compound to inhibit major CYP enzymes.
Methodology:
-
Test System: Pooled human liver microsomes.
-
Probe Substrates: Use a specific probe substrate for each CYP isoform being evaluated (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.).
-
Incubation: Pre-incubate the test compound at various concentrations with HLM, followed by the addition of the probe substrate.
-
Analysis: Measure the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).
Visualizations
Caption: Workflow for investigating potential drug-drug interactions with this compound.
Caption: Simplified signaling pathway of this compound as a ROCK2 inhibitor.
References
Validation & Comparative
Zelasudil vs. Pan-ROCK Inhibitors: A Comparative Guide for Fibrosis Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-fibrotic therapies is evolving, with a growing focus on the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. This pathway is a central node in the pathogenesis of fibrosis, integrating signals from various pro-fibrotic stimuli to drive cellular processes that lead to tissue scarring. This guide provides a detailed comparison of Zelasudil, a selective ROCK2 inhibitor, and pan-ROCK inhibitors for the treatment of fibrosis, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Executive Summary
This compound (RXC007) is a potent and highly selective oral inhibitor of ROCK2. This selectivity is designed to mitigate the dose-limiting hypotension associated with systemic pan-ROCK inhibitors, which block both ROCK1 and ROCK2 isoforms. Preclinical and clinical data suggest that selective ROCK2 inhibition with this compound offers a promising therapeutic window, demonstrating anti-fibrotic efficacy with a favorable safety profile. Pan-ROCK inhibitors, such as Fasudil and Y-27632, have shown robust anti-fibrotic activity in a multitude of preclinical models but their systemic use in chronic fibrotic diseases has been hampered by cardiovascular side effects.
Mechanism of Action: Selective vs. Pan-ROCK Inhibition
The ROCK family consists of two main isoforms, ROCK1 and ROCK2, which share a high degree of homology in their kinase domains. Both isoforms are downstream effectors of the small GTPase RhoA and play crucial roles in regulating the actin cytoskeleton, cell adhesion, and motility.
Pan-ROCK inhibitors block both ROCK1 and ROCK2. While this broad inhibition effectively targets the pro-fibrotic activity of the pathway, the inhibition of ROCK1 in vascular smooth muscle cells is largely responsible for the observed hypotension.
This compound , as a selective ROCK2 inhibitor , is designed to preferentially block the isoform more critically implicated in pathological fibrosis while sparing ROCK1's role in maintaining normal blood pressure. ROCK2 is understood to be a key mediator of pro-fibrotic signaling in response to stimuli like Transforming Growth Factor-beta (TGF-β) and Lysophosphatidic acid (LPA).
Signaling Pathway Overview
The diagram below illustrates the central role of the ROCK pathway in fibrosis and highlights the differential targeting of this compound versus pan-ROCK inhibitors.
Zelasudil's Anti-Fibrotic Effects on Collagen Deposition: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the reproducibility and comparative efficacy of Zelasudil in reducing collagen deposition, a key hallmark of fibrotic diseases. This report provides a comprehensive analysis of preclinical and clinical data for this compound and its alternatives, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction
Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the excessive accumulation of extracellular matrix components, primarily collagen, leading to tissue scarring and organ failure. This compound (RXC007) is a novel, orally available, and highly selective ROCK2 (Rho-associated coiled-coil containing protein kinase 2) inhibitor currently under investigation as a potential therapeutic agent for IPF and other fibrotic conditions. This guide provides a comparative analysis of the effects of this compound on collagen deposition, drawing upon available preclinical and clinical data. The performance of this compound is compared with established and emerging alternative treatments for IPF, including Pirfenidone, Nintedanib, and Pamrevlumab.
Mechanism of Action: this compound and the ROCK2 Pathway
This compound exerts its anti-fibrotic effects by selectively inhibiting ROCK2, a key signaling node in the fibrotic process.[1] The ROCK2 pathway is implicated in various cellular functions that contribute to fibrosis, including myofibroblast activation, stress fiber formation, and the synthesis of extracellular matrix proteins like collagen.[1][2] By inhibiting ROCK2, this compound disrupts these downstream signaling events, thereby reducing collagen production and deposition.[3]
Preclinical Evidence: Comparative Effects on Collagen Deposition
Preclinical studies in animal models of lung fibrosis, primarily the bleomycin-induced model, provide the foundational evidence for the anti-fibrotic efficacy of this compound and its comparators.
| Drug | Animal Model | Key Findings on Collagen Deposition | Reference |
| This compound | Rat Bleomycin-induced Lung Fibrosis | Reduces fibrosis and collagen deposition. | [3] |
| Pirfenidone | Mouse Bleomycin-induced Lung Fibrosis | Significantly attenuated the increase in lung collagen content. | [4] |
| Hamster Bleomycin-induced Lung Fibrosis | Consistent reduction in lung collagen content. | [5] | |
| Nintedanib | Rat Bleomycin-induced Lung Fibrosis (PCLS) | Reduced type III collagen degradation (C3M) by up to 40%. | [4][6] |
| Mouse Bleomycin-induced Lung Fibrosis | Significantly reduced collagen deposition in alveolar parenchyma. | [7][8] | |
| Pamrevlumab | Mouse Model of Duchenne Muscular Dystrophy | Reduced muscle fibrosis. | [5] |
Clinical Evidence: Impact on Fibrosis Progression
Clinical trials in patients with IPF provide crucial data on the efficacy of these drugs in a real-world setting. While direct measurement of collagen deposition in the lungs is not a standard clinical endpoint, changes in Forced Vital Capacity (FVC) and biomarkers of fibrosis serve as important surrogates.
| Drug | Trial Phase | Key Findings on Fibrosis Progression | Reference |
| This compound | Phase 2a | Numerical reduction in FVC decline at 12 weeks. Reduction in circulating biomarkers: CA19-9, CA-125, PRO-C3, CHI3L1. | [9] |
| Pirfenidone | Phase 3 | Slowed the rate of FVC decline and reduced disease progression. | [10] |
| Nintedanib | Phase 3 | Reduced the annual rate of FVC decline. | [11] |
| Pamrevlumab | Phase 2 | Reduced the decline in FVC % predicted at 48 weeks. | [12] |
| Phase 3 | Did not meet the primary endpoint of change in FVC from baseline. | [3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for interpreting and comparing the data.
Preclinical Bleomycin-Induced Lung Fibrosis Model (Rat)
-
Animal Model: Male Sprague-Dawley rats are commonly used.[13]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis.[7][8][14]
-
Drug Administration:
-
Endpoint Analysis:
-
Histology: Lung tissue is sectioned and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis, often using a semi-quantitative scoring system like the Ashcroft score.[7][8]
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[16]
-
Immunohistochemistry: Staining for specific collagen types (e.g., Collagen I, Collagen III) to assess changes in their deposition.
-
Precision-Cut Lung Slices (PCLS): An ex vivo model where thin slices of lung tissue are cultured and treated with the drug to assess its direct effects on collagen turnover biomarkers.[4][6]
-
Clinical Trial in Idiopathic Pulmonary Fibrosis
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients diagnosed with IPF based on specific clinical and radiological criteria.
-
Interventions:
-
Primary Endpoint: Change from baseline in Forced Vital Capacity (FVC) over a specified period (e.g., 48 or 52 weeks).
-
Secondary and Exploratory Endpoints:
-
Time to disease progression.
-
Changes in other pulmonary function tests (e.g., DLCO).
-
Levels of circulating biomarkers of fibrosis (e.g., PRO-C3, CA-125, CA19-9, CHI3L1).[9]
-
Safety and tolerability assessments.
-
Discussion and Future Directions
The available data suggests that this compound holds promise as a novel anti-fibrotic agent. Its selective inhibition of ROCK2 offers a targeted approach to reducing collagen deposition. Preclinical studies demonstrate its efficacy in a well-established animal model of lung fibrosis. The Phase 2a clinical trial results, showing a numerical reduction in FVC decline and modulation of fibrosis-related biomarkers, are encouraging and warrant further investigation in larger, long-term studies.
In comparison, Pirfenidone and Nintedanib are established therapies for IPF that have demonstrated efficacy in slowing disease progression. Their mechanisms of action are multifactorial, but both have been shown to impact collagen synthesis and deposition. Pamrevlumab, which targets connective tissue growth factor (CTGF), showed initial promise in a Phase 2 trial; however, the subsequent Phase 3 trial did not meet its primary endpoint, highlighting the challenges in translating preclinical and early clinical findings to late-stage clinical success.
The reproducibility of this compound's effects on collagen deposition will be further elucidated through ongoing and future clinical trials. Head-to-head comparison studies with existing therapies will be crucial to definitively establish its place in the therapeutic landscape for IPF and other fibrotic diseases. Furthermore, the exploration of combination therapies, potentially pairing this compound with agents that have complementary mechanisms of action, could offer a synergistic approach to treating these complex and devastating conditions.
References
- 1. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 2. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redxpharma.com [redxpharma.com]
- 4. Nintedanib modulates type III collagen turnover in viable precision-cut lung slices from bleomycin-treated rats and patients with pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A fully automated image analysis method to quantify lung fibrosis in the bleomycin-induced rat model | PLOS One [journals.plos.org]
- 8. A fully automated image analysis method to quantify lung fibrosis in the bleomycin-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pamrevlumab, an anti-connective tissue growth factor therapy, for idiopathic pulmonary fibrosis (PRAISE): a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rat lung fibroblast collagen metabolism in bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publires.unicatt.it [publires.unicatt.it]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Benchmarking Zelasudil's selectivity for ROCK2 over ROCK1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Zelasudil's selectivity for Rho-associated coiled-coil containing protein kinase 2 (ROCK2) over ROCK1. The following sections present quantitative data, experimental methodologies, and a visual representation of the relevant signaling pathway to offer an objective performance benchmark against other known ROCK inhibitors.
Comparative Kinase Inhibition Profile
This compound demonstrates high potency and selectivity for ROCK2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against ROCK1 and ROCK2, alongside other well-known ROCK inhibitors for comparative purposes. Lower IC50 values indicate greater potency.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| This compound (RXC007) | >400 | 4[1] | >100-fold |
| Ripasudil (K-115) | 51 | 19 | ~2.7-fold |
| Y-27632 | 140-220 | 140-220 | ~1-fold |
| Fasudil (HA-1077) | 330 | 158 | ~2.1-fold |
| Belumosudil (KD025) | 24,000 | 105 | ~228-fold |
Data compiled from publicly available sources. The selectivity of this compound for ROCK2 over ROCK1 is reported to be greater than 100-fold[1].
The ROCK Signaling Pathway and this compound's Mechanism of Action
The diagram below illustrates the canonical Rho/ROCK signaling pathway. The small GTPase RhoA, when activated, stimulates both ROCK1 and ROCK2. These kinases then phosphorylate various downstream substrates, leading to the regulation of cellular processes such as actin cytoskeleton organization, cell adhesion, and smooth muscle contraction. This compound exerts its effect by selectively inhibiting ROCK2, thereby modulating these downstream events. The selective inhibition of ROCK2 is a key therapeutic strategy, as non-selective inhibition of both ROCK isoforms can lead to side effects such as hypotension[2][3].
Caption: this compound's selective inhibition of the ROCK2 signaling pathway.
Experimental Protocols
The determination of IC50 values for ROCK inhibitors is typically performed using an in vitro kinase assay. The following is a representative protocol for such an experiment.
Objective:
To quantify the inhibitory activity of a test compound (e.g., this compound) against purified ROCK1 and ROCK2 enzymes.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate: Myosin Phosphatase Target Subunit 1 (MYPT1)
-
Test compound (this compound) and other inhibitors for comparison
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., sulfuric acid)
-
96-well microplates
-
Microplate reader
Methodology:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer.
-
Kinase Reaction:
-
The recombinant ROCK1 or ROCK2 enzyme is added to the wells of a microplate containing the kinase buffer.
-
The diluted test compound is added to the respective wells.
-
The reaction is initiated by adding a mixture of the substrate (MYPT1) and ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
-
Detection:
-
The reaction mixture is transferred to a separate plate pre-coated with a capture antibody for the substrate.
-
The wells are washed to remove any unbound components.
-
A primary antibody that specifically detects the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1) is added and incubated.
-
After another wash step, an HRP-conjugated secondary antibody is added and incubated.
-
A final wash is performed, and the TMB substrate is added. The HRP enzyme catalyzes a colorimetric change.
-
The reaction is stopped by adding a stop solution.
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control (no inhibitor).
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
This standardized approach ensures the reliable and reproducible determination of the potency and selectivity of ROCK inhibitors like this compound.
References
Zelasudil in Chronic Fibrosis: A Comparative Analysis of Long-Term Efficacy and Safety
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Zelasudil (RXC007) with current standard-of-care treatments for chronic fibrosis, focusing on idiopathic pulmonary fibrosis (IPF). The following analysis is based on available preclinical and clinical data, offering insights into its long-term potential.
This compound is an orally active, highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key enzyme in the signaling pathways central to fibrosis.[1] By targeting ROCK2, this compound aims to modulate cellular processes involved in inflammation and tissue remodeling that drive the progression of fibrotic diseases.[1] This selective inhibition is designed to avoid the hypotensive side effects associated with pan-ROCK inhibitors that also block ROCK1.[1]
Preclinical Efficacy in Chronic Fibrosis Models
This compound has demonstrated anti-fibrotic effects in various preclinical models of fibrosis, including lung, liver, and kidney disease.[1][2] The most extensively studied model is the bleomycin-induced pulmonary fibrosis model, a standard for evaluating potential IPF therapies.
Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model is a widely used animal model that mimics the key pathological features of IPF. The experimental protocol typically involves the intratracheal administration of bleomycin to induce lung injury and subsequent fibrosis. The efficacy of therapeutic interventions is then assessed by measuring key fibrotic markers.
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to anesthetized mice.
-
Treatment: this compound or comparator compounds are administered orally, typically starting several days after bleomycin instillation to model a therapeutic intervention.
-
Assessment of Fibrosis: After a defined period (e.g., 14 or 21 days), animals are euthanized, and lung tissue is harvested for analysis.
-
Histopathology: Lung sections are stained with Masson's trichrome or Picrosirius Red to visualize collagen deposition. The severity of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.
-
Biochemical Analysis: The total lung collagen content is quantified by measuring hydroxyproline levels.
-
Comparative Preclinical Efficacy Data in Bleomycin-Induced Lung Fibrosis
| Compound | Dose | Model | Key Findings |
| This compound | 5, 20, 50 mg/kg BID | Mouse | Dose-dependent reduction in Ashcroft score and hydroxyproline levels. At 50 mg/kg, showed a statistically significant reduction in both markers.[3] |
| Pirfenidone | 100 mg/kg BID | Mouse | Statistically significant reduction in Ashcroft score and hydroxyproline levels.[3] |
| Nintedanib | 60 mg/kg BID | Rat | Significantly reduced fibrosis scores in a repetitive bleomycin challenge model. |
Clinical Efficacy and Safety in Idiopathic Pulmonary Fibrosis
This compound has completed a Phase 2a clinical trial in patients with IPF, providing initial data on its efficacy and safety in a clinical setting.[1][4] This section compares the available data for this compound with the established long-term efficacy and safety profiles of the two approved treatments for IPF, Pirfenidone and Nintedanib.
This compound Phase 2a Clinical Trial
The Phase 2a trial was a randomized, double-blind, placebo-controlled study designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in IPF patients.[2]
Experimental Protocol: this compound Phase 2a IPF Trial (NCT05570058)
-
Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.
-
Participants: Patients with a diagnosis of IPF.
-
Intervention: this compound administered orally at two different doses (20mg BID and 50mg BID) or placebo for 12 weeks. Patients could be on stable background therapy with pirfenidone or nintedanib.[2]
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Change from baseline in Forced Vital Capacity (FVC).
Comparative Clinical Efficacy and Safety Data in IPF
| Feature | This compound (Phase 2a) | Pirfenidone (Various Trials) | Nintedanib (Various Trials) |
| Efficacy (FVC Decline) | Numerical reduction in FVC decline at 12 weeks. 47% reduction in FVC decline (58ml) at 20mg BID and 13% reduction (16ml) at 50mg BID compared to placebo.[2] | Significantly reduces the rate of FVC decline by approximately 50% over one year. | Significantly reduces the rate of FVC decline by approximately 50% over one year. |
| Mortality | Data not yet available. | Reduced risk of all-cause mortality by 48% at 1 year in a pooled analysis. | Trend towards a reduction in mortality. |
| Safety Profile | Well-tolerated with and without background antifibrotic therapy. No treatment-related serious adverse events. The most common treatment-related adverse event was asymptomatic and reversible increases in liver enzymes (ALT/AST). No evidence of hypotension or gastrointestinal signals.[2] | Common adverse events include gastrointestinal issues (nausea, diarrhea, dyspepsia) and skin-related events (rash, photosensitivity). | Common adverse events are primarily gastrointestinal, with diarrhea being the most frequent. Nausea and vomiting are also common. |
Mechanism of Action: ROCK2 Signaling Pathway
This compound's therapeutic potential stems from its selective inhibition of ROCK2. The ROCK2 signaling pathway is a critical regulator of multiple cellular processes that contribute to the pathogenesis of fibrosis.
Caption: this compound inhibits the ROCK2 signaling pathway, a key driver of fibrosis.
Experimental Workflow: Preclinical to Clinical Evaluation
The development of this compound follows a structured path from preclinical evaluation in animal models to clinical trials in humans.
Caption: The development pathway of this compound from preclinical to clinical stages.
Conclusion
This compound, with its selective ROCK2 inhibition, presents a promising therapeutic approach for chronic fibrotic diseases like IPF. Preclinical data demonstrates its anti-fibrotic efficacy in relevant animal models. Early clinical data from the Phase 2a trial suggests a favorable safety profile and a potential to reduce the decline in lung function in IPF patients.
Compared to the established therapies, Pirfenidone and Nintedanib, this compound's long-term efficacy and safety are still under investigation. However, its distinct mechanism of action and encouraging initial data warrant further clinical development. Future larger and longer-term clinical trials will be crucial to fully elucidate the therapeutic potential of this compound in the management of chronic fibrosis and to determine its place in the treatment landscape alongside current standards of care. The seemingly favorable gastrointestinal and hypotensive safety profile could offer a significant advantage if maintained in later-phase trials.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Zelasudil
This document provides comprehensive safety protocols and logistical information for the laboratory use of Zelasudil. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and disposal, thereby fostering a secure and efficient research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is mandatory to mitigate exposure risks.
1.1. GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
1.2. Required Personal Protective Equipment (PPE)
Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are fundamental.[1][2] The following PPE is required for handling this compound:
| PPE Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (lab coat) | Protects skin and personal clothing from contamination. |
| Respiratory | Suitable respirator | Required when engineering controls are insufficient or when handling powder outside of a ventilated enclosure to prevent inhalation of dust. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
2.1. Safe Handling Procedures
-
Avoid inhalation, ingestion, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Thoroughly wash hands and any exposed skin after handling.[1]
2.2. Storage Conditions
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C | Keep container tightly sealed.[1] |
Experimental Protocols: Preparation of this compound Solutions
Accurate preparation of this compound solutions is crucial for experimental reproducibility. The following are general protocols for preparing solutions for in vitro and in vivo studies.
3.1. In Vitro Solution Preparation (Example)
This protocol provides a method for preparing a this compound stock solution and a working solution for cell culture experiments.
-
Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound powder based on its molecular weight (437.45 g/mol ) and the desired volume and concentration of the stock solution.
-
Under sterile conditions in a biological safety cabinet, add the appropriate volume of dimethyl sulfoxide (DMSO) to the this compound powder.
-
Vortex or sonicate at a low power setting until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
-
-
Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using sterile cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting before adding to cell cultures.
-
3.2. In Vivo Formulation (Example)
This protocol is an example of how to prepare this compound for oral administration in animal studies.
-
Vehicle Preparation:
-
Prepare a vehicle solution, for example, consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
-
This compound Suspension:
-
Calculate the required amount of this compound for the desired dosage and number of animals.
-
Weigh the this compound powder and suspend it in the appropriate volume of the prepared vehicle.
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Disposal Plan
This compound is very toxic to aquatic life, and therefore, proper disposal is essential to prevent environmental contamination.
-
Chemical Waste: All solutions and solids containing this compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed hazardous waste container.
-
Disposal Method: Dispose of all this compound-containing waste through an approved waste disposal plant.[1] Do not dispose of it down the drain or in regular trash.
Signaling Pathway and Experimental Workflow
5.1. This compound's Mechanism of Action: The Rho/ROCK Signaling Pathway
This compound is a selective inhibitor of Rho-Associated Coiled-Coil Containing Protein Kinase 2 (ROCK2).[4][5] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, and contraction, primarily through its effects on the actin cytoskeleton.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
